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[Mpa1, D-Tic7]OT

Cat. No.: B10839017
M. Wt: 1054.2 g/mol
InChI Key: BEKGLOSGJVQNHG-CKIXOVHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Mpa1, D-Tic7]OT is a synthetic analogue of the native nonapeptide hormone oxytocin, designed for advanced pharmacological research. Its structure incorporates specific modifications to enhance stability and confer unique functional properties at the oxytocin receptor (OTR). The "Mpa1" designation indicates the substitution of the N-terminal cysteine with β-mercaptopropionic acid, a deamino modification known to increase metabolic stability and slightly increase receptor affinity compared to the native hormone . The key modification of "D-Tic7" refers to the incorporation of the conformationally restricted D-isomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7. This alteration is critical as it stabilizes specific peptide backbone configurations, influencing the molecule's functional activity. Research indicates that this analogue exhibits partial agonistic activity at the human oxytocin receptor, with a binding affinity (IC50) of 380 nM . Nuclear Magnetic Resonance (NMR) studies have revealed that the incorporation of D-Tic at position 7 supports the existence of both cis and trans configurations around the Cys6-Tic7 peptide bond, providing a valuable tool for studying the relationship between receptor conformation and activation . This compound is supplied exclusively for research purposes. It is intended for use in in vitro binding assays, functional activity studies, and investigations into the structure-activity relationships of GPCRs, specifically the oxytocin receptor. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H67N11O12S2 B10839017 [Mpa1, D-Tic7]OT

Properties

Molecular Formula

C48H67N11O12S2

Molecular Weight

1054.2 g/mol

IUPAC Name

(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36+,41-/m0/s1

InChI Key

BEKGLOSGJVQNHG-CKIXOVHCSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [Mpa¹, D-Tic⁷]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of the oxytocin receptor (OTR) ligand, [Mpa¹, D-Tic⁷]OT. The content herein is curated for professionals in the fields of pharmacology and drug development, offering a comprehensive overview of the compound's interaction with its target, the subsequent cellular signaling cascades, and the experimental methodologies used for its characterization.

Core Concepts: Binding and Functional Activity

[Mpa¹, D-Tic⁷]OT is a synthetic analogue of the neuropeptide oxytocin. Its structure incorporates key modifications designed to alter its pharmacological properties. The 'Mpa¹' designation indicates the replacement of the N-terminal cysteine with β-mercaptopropionic acid, a modification known to enhance resistance to enzymatic degradation. The substitution at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) is a critical determinant of its interaction with the oxytocin receptor.

Based on available in vitro studies, [Mpa¹, D-Tic⁷]OT is characterized as a partial agonist at the human oxytocin receptor. This implies that while it binds to the receptor, it elicits a submaximal response compared to the endogenous full agonist, oxytocin. At higher concentrations, it can act as a competitive antagonist, displacing oxytocin and reducing the overall receptor activation.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for [Mpa¹, D-Tic⁷]OT pertains to its binding affinity for the human oxytocin receptor. This is typically determined through competitive radioligand binding assays.

CompoundReceptorAssay TypeParameterValue (nM)Reference
[Mpa¹, D-Tic⁷]OTHuman OxytocinCompetitive BindingIC₅₀380[1][2]
OxytocinHuman OxytocinCompetitive BindingIC₅₀Not explicitly stated in the primary reference for direct comparison
[Mpa¹, L-Tic⁷]OTHuman OxytocinCompetitive BindingIC₅₀103[1]
[L-Tic⁷]OTHuman OxytocinCompetitive BindingIC₅₀130[1]
[D-Tic⁷]OTHuman OxytocinCompetitive BindingIC₅₀730[1]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Lower values indicate higher binding affinity.

Signaling Pathways and Mechanism of Action

The oxytocin receptor is a class A G-protein coupled receptor (GPCR). The canonical signaling pathway activated by oxytocin involves coupling to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a well-defined intracellular cascade.

As a partial agonist, [Mpa¹, D-Tic⁷]OT is presumed to engage this same pathway, but with lower efficacy than oxytocin. The diagram below illustrates the canonical oxytocin receptor signaling pathway and the modulatory role of [Mpa¹, D-Tic⁷]OT.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Full Agonist (High Efficacy) Mpa_D_Tic_OT [Mpa¹, D-Tic⁷]OT Mpa_D_Tic_OT->OTR Partial Agonist (Low Efficacy) G_protein Gαq/11 Gβγ OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Cellular_Response Downstream Cellular Responses (e.g., smooth muscle contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Modulates

Caption: Oxytocin Receptor Signaling and Modulation by [Mpa¹, D-Tic⁷]OT.

Experimental Protocols

The characterization of [Mpa¹, D-Tic⁷]OT's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of [Mpa¹, D-Tic⁷]OT for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC₅₀ and subsequently the Kᵢ (inhibitory constant) of [Mpa¹, D-Tic⁷]OT at the human oxytocin receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).

  • Radioligand: A high-affinity OTR antagonist or agonist radiolabeled with tritium ([³H]) or iodine-125 ([¹²⁵I]), for example, [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

  • Competitor Ligand: [Mpa¹, D-Tic⁷]OT, dissolved and serially diluted in assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the OTR in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration (determined by an assay like the Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ (dissociation constant), and varying concentrations of [Mpa¹, D-Tic⁷]OT.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of unlabeled oxytocin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of [Mpa¹, D-Tic⁷]OT.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of [Mpa¹, D-Tic⁷]OT to stimulate the OTR-mediated signaling cascade, specifically the release of intracellular calcium.

Objective: To determine the EC₅₀ (half maximal effective concentration) and Emax (maximum effect) of [Mpa¹, D-Tic⁷]OT, thereby characterizing it as a full or partial agonist, or an antagonist.

Materials:

  • Cells: A cell line stably expressing the human oxytocin receptor and a G-protein that couples to the calcium pathway (e.g., CHO-K1/OTR).

  • Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Agonist: Oxytocin for establishing a reference full agonist response.

  • Test Compound: [Mpa¹, D-Tic⁷]OT, dissolved and serially diluted.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors for compound addition.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of [Mpa¹, D-Tic⁷]OT into the wells and record the change in fluorescence over time.

    • In separate wells, inject oxytocin to determine the maximal response.

  • Antagonist Mode (for determining pA₂):

    • Pre-incubate the cells with various concentrations of [Mpa¹, D-Tic⁷]OT.

    • Then, stimulate the cells with a range of oxytocin concentrations.

    • Measure the calcium response to generate oxytocin dose-response curves in the presence of the antagonist.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence change against the log concentration of [Mpa¹, D-Tic⁷]OT. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax. The Emax relative to oxytocin will indicate if it is a full or partial agonist.

    • Antagonist Mode: Compare the oxytocin EC₅₀ values in the absence and presence of [Mpa¹, D-Tic⁷]OT. A rightward shift in the oxytocin dose-response curve is indicative of competitive antagonism. The pA₂ value can be calculated from these shifts using a Schild plot analysis.

Experimental and Logical Workflows

The characterization of a novel OTR ligand like [Mpa¹, D-Tic⁷]OT follows a logical progression from initial binding studies to functional characterization and selectivity profiling.

Experimental_Workflow Start Compound Synthesis [Mpa¹, D-Tic⁷]OT Binding_Assay Primary Screening: Radioligand Binding Assay Start->Binding_Assay Determine_Affinity Determine IC₅₀/Kᵢ at Oxytocin Receptor Binding_Assay->Determine_Affinity Functional_Assay Functional Assay: Calcium Mobilization Determine_Affinity->Functional_Assay Determine_Function Determine EC₅₀ and Emax (Agonist/Partial Agonist) Functional_Assay->Determine_Function Antagonist_Assay Antagonist Mode Assay Determine_Function->Antagonist_Assay Determine_Antagonism Determine pA₂ (Antagonist Potency) Antagonist_Assay->Determine_Antagonism Selectivity_Screen Selectivity Screening: Binding at Vasopressin Receptors (V1a, V1b, V2) Determine_Antagonism->Selectivity_Screen Profile_Complete Pharmacological Profile Established Selectivity_Screen->Profile_Complete

Caption: Workflow for Pharmacological Characterization of an OTR Ligand.

References

[Mpa¹, D-Tic⁷]OT: A Technical Guide to a Novel Oxytocin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic oxytocin analogue, [Mpa¹, D-Tic⁷]OT, a compound of interest for its antagonistic properties at the human oxytocin receptor. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.

Introduction

Oxytocin (OT) is a nonapeptide hormone and neurotransmitter that plays a crucial role in a variety of physiological processes, including uterine contractions during parturition, lactation, and social bonding.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The development of potent and selective oxytocin receptor antagonists is a significant area of research for therapeutic applications such as the prevention of preterm labor (tocolysis).[1]

[Mpa¹, D-Tic⁷]OT is a synthetic analogue of oxytocin where the N-terminal cysteine is replaced by mercaptopropionic acid (Mpa) and the proline at position 7 is substituted with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). These modifications have been explored to enhance antagonistic activity and improve the pharmacological profile compared to the native hormone.

Quantitative Data

The available quantitative data for [Mpa¹, D-Tic⁷]OT and related analogues from the key study by Fragiadaki et al. (2007) are summarized below.[2] This study provides a foundational understanding of the compound's in vitro activity.

Compound/AnalogueModificationBinding Affinity (IC₅₀, nM) for human OTRIn Vitro Activity (Rat Uterus)
[Mpa¹, D-Tic⁷]OT (Analogue 4) Deamino at position 1, D-Tic at position 7 380 Partial Agonist/Antagonist
[L-Tic⁷]OT (Analogue 1)L-Tic at position 7130Partial Agonist
[D-Tic⁷]OT (Analogue 2)D-Tic at position 7730Pure Antagonist
[Mpa¹, L-Tic⁷]OT (Analogue 3)Deamino at position 1, L-Tic at position 7103Partial Agonist

Data extracted from Fragiadaki et al., 2007 as cited in Spyranti et al., 2010.[2]

Mechanism of Action: Oxytocin Receptor Antagonism

[Mpa¹, D-Tic⁷]OT exerts its effects by competitively binding to the oxytocin receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin.

The Oxytocin Signaling Pathway

The oxytocin receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon oxytocin binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular calcium concentration is a key event in smooth muscle contraction, such as in the myometrium.

OxytocinSignaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates Antagonist [Mpa¹, D-Tic⁷]OT Antagonist->OTR Blocks

Figure 1. Oxytocin Signaling Pathway and Antagonism by [Mpa¹, D-Tic⁷]OT.

Experimental Protocols

Detailed experimental protocols for the characterization of [Mpa¹, D-Tic⁷]OT are not publicly available. However, based on the assays mentioned in the literature and standard practices in pharmacology, the following representative protocols are provided.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of the antagonist for the oxytocin receptor.

Objective: To determine the concentration of [Mpa¹, D-Tic⁷]OT that inhibits 50% of the specific binding of a radiolabeled oxytocin receptor ligand.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).

  • Unlabeled oxytocin (for determination of non-specific binding).

  • [Mpa¹, D-Tic⁷]OT at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a fixed concentration (typically near its Kₔ), and varying concentrations of [Mpa¹, D-Tic⁷]OT.

  • Total and Non-specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the antagonist. Plot the percentage of specific binding against the log concentration of [Mpa¹, D-Tic⁷]OT and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - Radioligand - Antagonist dilutions - Cell membranes plate_setup Set up 96-well plate with reagents and controls prep_reagents->plate_setup incubation Add cell membranes and incubate to equilibrium plate_setup->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation counting of filters washing->counting data_analysis Calculate specific binding and determine IC50/Ki counting->data_analysis

Figure 2. Experimental Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block oxytocin-induced increases in intracellular calcium.

Objective: To determine the potency of [Mpa¹, D-Tic⁷]OT in inhibiting the functional response to oxytocin.

Materials:

  • Cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Oxytocin (agonist).

  • [Mpa¹, D-Tic⁷]OT at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Methodology:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Add varying concentrations of [Mpa¹, D-Tic⁷]OT to the wells and incubate for a defined period.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of oxytocin (typically the EC₅₀ or EC₈₀) into the wells.

  • Signal Detection: Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of [Mpa¹, D-Tic⁷]OT at each concentration and calculate the IC₅₀ for the functional response.

Development and Structure-Activity Relationship

The development of [Mpa¹, D-Tic⁷]OT is rooted in the systematic modification of the native oxytocin peptide to achieve antagonistic properties. The key structural changes and their rationale are outlined below.

SAR_Logic OT Oxytocin (Native Peptide) Mod1 Modification at Position 1: Cys -> Mpa (Deamino) OT->Mod1 Mod7 Modification at Position 7: Pro -> D-Tic OT->Mod7 Antagonist [Mpa¹, D-Tic⁷]OT (Antagonist) Mod1->Antagonist Rationale1 Rationale: - Increases resistance to  aminopeptidases - Enhances duration of action Mod1->Rationale1 Mod7->Antagonist Rationale7 Rationale: - Introduces conformational  constraint - D-configuration favors  antagonistic conformation Mod7->Rationale7 Outcome Outcome: - Blocks receptor activation - Potential tocolytic agent Antagonist->Outcome

Figure 3. Logical Flow of [Mpa¹, D-Tic⁷]OT Development.

Conclusion

[Mpa¹, D-Tic⁷]OT represents a noteworthy development in the design of oxytocin receptor antagonists. Its structural modifications confer antagonistic properties, making it a valuable tool for studying the oxytocin system and a potential lead compound for the development of tocolytic agents. Further in-depth characterization, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Structure of the [Mpa¹, D-Tic⁷]OT Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional characteristics of [Mpa¹, D-Tic⁷]OT, a synthetic analogue of the neuropeptide hormone oxytocin. The document outlines its chemical composition, three-dimensional conformation as determined by nuclear magnetic resonance (NMR), binding affinity for the human oxytocin receptor, and the associated intracellular signaling pathways.

Core Structure and Chemical Composition

[Mpa¹, D-Tic⁷]OT is a structurally modified nonapeptide analogue of oxytocin. The modifications are twofold:

  • Position 1: The N-terminal cysteine is deaminated and replaced with β-mercaptopropionic acid (Mpa) . This modification removes the N-terminal amine group.

  • Position 7: The native L-proline is substituted with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) , a constrained cyclic amino acid analogue.

Like native oxytocin, the peptide features a disulfide bridge between the Mpa at position 1 and the cysteine at position 6, forming a 20-membered cyclic ring. The C-terminus is an amidated glycine. The primary sequence is Mpa-Tyr-Ile-Gln-Asn-Cys-D-Tic-Leu-Gly-NH₂.

cluster_peptide [Mpa¹, D-Tic⁷]OT Peptide Structure Mpa1 Mpa¹ Tyr2 Tyr² Mpa1->Tyr2 Cys6 Cys⁶ Mpa1->Cys6 Ile3 Ile³ Tyr2->Ile3 Gln4 Gln⁴ Ile3->Gln4 Asn5 Asn⁵ Gln4->Asn5 Asn5->Cys6 DTic7 D-Tic⁷ Cys6->DTic7 Leu8 Leu⁸ DTic7->Leu8 Gly9 Gly⁹-NH₂ Leu8->Gly9

Caption: Primary structure of the [Mpa¹, D-Tic⁷]OT peptide.

Receptor Binding Affinity

The binding affinity of [Mpa¹, D-Tic⁷]OT and related analogues to the human oxytocin receptor (OTR) has been quantified to determine the impact of the structural modifications. The inhibitory constant (IC₅₀) is a measure of the concentration of a ligand required to inhibit the binding of a radioligand by 50%.

Peptide AnaloguePosition 1 ModificationPosition 7 ModificationBinding Affinity (IC₅₀, nM)
[Mpa¹, D-Tic⁷]OT Mpa D-Tic 380
[Mpa¹, L-Tic⁷]OTMpaL-Tic103
[L-Tic⁷]OTCysL-Tic130
[D-Tic⁷]OTCysD-Tic730

Data sourced from Fragiadaki et al. (2007), as cited in multiple studies.

The data indicate that the D-Tic substitution generally results in lower binding affinity compared to the L-Tic substitution. Deamination at position 1 (the 'Mpa' modification) appears to slightly increase affinity in the context of these Tic-substituted analogues.

Three-Dimensional Conformation and Structural Dynamics

The three-dimensional structure of [Mpa¹, D-Tic⁷]OT in solution has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. A key structural feature of this peptide is the conformational isomerism around the Cys⁶-D-Tic⁷ peptide bond.

  • Cis/Trans Isomerism: NMR studies, including NOESY, TOCSY, and ¹H-¹³C HSQC experiments, have revealed the presence of two distinct sets of resonance peaks for most residues. This indicates that the peptide exists as an equilibrium of both cis and trans conformers of the Cys⁶-D-Tic⁷ bond in solution.

  • Biological Relevance: The native Cys-Pro bond in oxytocin predominantly adopts a trans conformation, which is considered crucial for its full agonistic activity. The presence of a significant population of the cis conformer in [Mpa¹, D-Tic⁷]OT, due to the D-Tic substitution, is consistent with its observed partial agonistic activity. The reduction in the proportion of the trans form correlates with a decrease in biological efficacy compared to native oxytocin.

Experimental Protocols

Representative Protocol for NMR-Based Structure Determination

The elucidation of the three-dimensional structure of [Mpa¹, D-Tic⁷]OT follows a standardized workflow for peptide structural analysis by NMR.

cluster_workflow Experimental Workflow for Peptide NMR Structure Determination synthesis Peptide Synthesis & Purification (HPLC) sample_prep NMR Sample Preparation (0.5-5 mM in buffer, H₂O/D₂O) synthesis->sample_prep nmr_acq NMR Data Acquisition (TOCSY, NOESY, HSQC) sample_prep->nmr_acq resonance_assign Resonance Assignment (Assigning peaks to specific atoms) nmr_acq->resonance_assign restraint_gen Restraint Generation (NOE-based distance restraints) resonance_assign->restraint_gen structure_calc Structure Calculation (Simulated Annealing/MD) restraint_gen->structure_calc validation Structure Validation & Ensemble Analysis structure_calc->validation

Caption: Workflow for NMR structure determination of peptides.
  • Peptide Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS), followed by purification via high-performance liquid chromatography (HPLC) to ensure >95% purity. Mass spectrometry is used to confirm the correct molecular weight.

  • NMR Sample Preparation: A sample is prepared by dissolving the purified peptide in a suitable buffer (e.g., phosphate buffer) at a concentration typically ranging from 0.5 to 5 mM.[1] The solvent is usually a 90% H₂O / 10% D₂O mixture to allow for observation of amide protons while providing a deuterium lock signal for the spectrometer.[2]

  • NMR Data Acquisition: A suite of one-dimensional and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is critical for determining the 3D fold. These correlations are used to generate distance restraints.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment and confirming the presence of conformational isomers.

  • Resonance Assignment: The collected spectra are analyzed to assign each NMR signal to a specific proton and carbon atom in the peptide sequence.

  • Structural Calculations: The inter-proton distance restraints derived from NOESY spectra are used as input for structure calculation algorithms (e.g., distance geometry, simulated annealing, or restrained molecular dynamics). This process generates an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: The resulting structural ensemble is evaluated for quality using metrics such as low restraint violation energy and analysis of stereochemical parameters (e.g., Ramachandran plots). The final structure is represented as a superimposition of the lowest-energy conformers.

Oxytocin Receptor Signaling Pathway

As an analogue of oxytocin, [Mpa¹, D-Tic⁷]OT elicits its biological effects by binding to and activating the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is through the Gαq protein pathway.[3][4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide [Mpa¹, D-Tic⁷]OT receptor Oxytocin Receptor (OTR) peptide->receptor Binding & Activation g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Contraction, Gene Transcription) ca2->response mapk MAPK Cascade (ERK1/2) pkc->mapk Activates mapk->response

Caption: Primary signaling pathway of the oxytocin receptor.
  • Receptor Binding: The peptide binds to the extracellular domain of the OTR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, specifically the Gαq subunit.[3]

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[3][5]

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][5]

  • Downstream Effects:

    • IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[3][6]

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream events, including the activation of the mitogen-activated protein kinase (MAPK) pathway and ultimately result in tissue-specific cellular responses such as smooth muscle contraction or neurotransmission.[4][6]

References

An In-depth Technical Guide to the Discovery and History of [Mpa¹, D-Tic⁷]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the oxytocin analogue, [Mpa¹, D-Tic⁷]OT. This document details its synthesis, biological activities, and the underlying signaling pathways it modulates, presenting a valuable resource for researchers in the field of oxytocin receptor pharmacology and drug development.

Introduction and Discovery

[Mpa¹, D-Tic⁷]OT is a synthetic analogue of the neuropeptide hormone oxytocin. Its development is rooted in the extensive structure-activity relationship (SAR) studies of oxytocin, aimed at creating analogues with modified pharmacological profiles, such as enhanced stability, receptor selectivity, and altered efficacy (agonist, antagonist, or partial agonist).

The key structural modifications in [Mpa¹, D-Tic⁷]OT compared to native oxytocin are:

  • Mpa¹ : The N-terminal cysteine is replaced by β-mercaptopropionic acid (Mpa). This "deamino" modification, where the N-terminal amino group is removed, generally increases the duration of action by reducing susceptibility to aminopeptidases.

  • D-Tic⁷ : The proline residue at position 7 is substituted with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), a conformationally restricted amino acid. The stereochemistry (D-configuration) and the bulky, rigid nature of this residue significantly influence the peptide's conformation and its interaction with the oxytocin receptor.

The synthesis and initial biological characterization of [Mpa¹, D-Tic⁷]OT were first reported by Fragiadaki et al. in the European Journal of Medicinal Chemistry in 2007. This work was part of a broader investigation into the effects of incorporating conformationally restricted amino acids at position 7 of oxytocin and its deamino analogues. A subsequent NMR study by Spyranti et al. provided insights into its conformational properties in solution.[1][2]

Quantitative Pharmacological Data

The pharmacological activity of [Mpa¹, D-Tic⁷]OT and related analogues has been assessed through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for [Mpa¹, D-Tic⁷]OT and its relevant comparators from the foundational studies.

Table 1: Oxytocin Receptor Binding Affinity

CompoundModification(s)ReceptorAssay TypeIC₅₀ (nM)
[L-Tic⁷]OTL-Tic at position 7Human OxytocinRadioligand Binding130
[D-Tic⁷]OTD-Tic at position 7Human OxytocinRadioligand Binding730
[Mpa¹,L-Tic⁷]OTMpa at position 1, L-Tic at position 7Human OxytocinRadioligand Binding103
[Mpa¹,D-Tic⁷]OT Mpa at position 1, D-Tic at position 7 Human Oxytocin Radioligand Binding 380

Data sourced from Spyranti et al., referencing Fragiadaki et al. (2007).[1][2]

Table 2: Functional Activity at the Oxytocin Receptor

CompoundUterotonic Activity (Rat, in vitro)Antagonist Potency (pA₂)Pressor Activity (Rat, in vivo)
[L-Tic⁷]OTPartial AgonistNot ReportedNot Reported
[D-Tic⁷]OTPure AntagonistNot ReportedNot Reported
[Mpa¹,L-Tic⁷]OTPartial AgonistNot ReportedNot Reported
[Mpa¹,D-Tic⁷]OT Partial Agonist Not Reported Not Reported

Data interpretation from Spyranti et al., referencing Fragiadaki et al. (2007).[1][2] It is noteworthy that while described as a partial agonist, specific quantitative measures of its agonistic and antagonistic properties (like EC₅₀, % maximal response, or a definitive pA₂ value) are not detailed in the readily available literature. The deamination at position 1 appears to restore partial agonism in the D-Tic⁷ substituted analogue, which is a pure antagonist without the Mpa¹ modification.[1][2]

Experimental Protocols

The following are generalized protocols for the key experiments used in the characterization of [Mpa¹, D-Tic⁷]OT, based on standard methodologies in the field.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [Mpa¹, D-Tic⁷]OT is achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Preparation : A suitable solid support, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling : The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF. The next Fmoc-protected amino acid is then activated (e.g., with HBTU/HOBt) and coupled to the free amine.

  • Incorporation of Modified Residues : Fmoc-D-Tic-OH and S-trityl-β-mercaptopropionic acid are incorporated at their respective positions in the sequence using the same coupling protocol.

  • Cleavage and Deprotection : Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Cyclization : The linear, deprotected peptide is subjected to oxidative cyclization to form the disulfide bridge between the Mpa¹ and Cys⁶ residues. This is often achieved by stirring a dilute solution of the peptide in a slightly basic aqueous buffer, sometimes with the aid of an oxidizing agent like potassium ferricyanide.

  • Purification and Characterization : The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Rat Uterotonic Assay

This assay determines the effect of the compound on the contractility of uterine smooth muscle.

  • Tissue Preparation : Uteri are isolated from female rats pre-treated with estrogen to induce a consistent contractile response. The uterine horns are dissected and cut into longitudinal strips.

  • Experimental Setup : Each uterine strip is mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record contractions.

  • Agonist Activity : After an equilibration period, cumulative concentration-response curves are generated for oxytocin and the test compound to determine their potency (EC₅₀) and efficacy (maximal response).

  • Antagonist Activity (pA₂ Determination) : To determine antagonist potency, concentration-response curves for oxytocin are generated in the absence and presence of fixed concentrations of the antagonist. The pA₂ value, a measure of antagonist affinity, is then calculated using a Schild plot analysis.

In Vivo Rat Pressor Assay

This assay measures the effect of the compound on blood pressure, a known side effect of oxytocin mediated by vasopressin receptors.

  • Animal Preparation : Male rats are anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure. Another catheter is placed in a jugular vein for intravenous administration of the test compounds.

  • Assay Procedure : After a stabilization period, graded doses of a standard pressor agent (e.g., arginine vasopressin) and the test compound are administered, and the changes in blood pressure are recorded. This allows for the determination of any pressor or anti-pressor activity of the analogue.

Oxytocin Receptor Binding Assay

This assay quantifies the affinity of the compound for the oxytocin receptor.

  • Membrane Preparation : Membranes expressing the human oxytocin receptor are prepared from a suitable source, such as a cell line (e.g., HEK293 cells) stably transfected with the receptor, or from uterine tissue.

  • Competitive Binding : A fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Detection : After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is the primary driver of myometrial contraction.

The oxytocin receptor can also couple to Gαi proteins, which can lead to the inhibition of adenylyl cyclase and other downstream effects. The balance between Gq and Gi signaling can result in different physiological outcomes.

[Mpa¹, D-Tic⁷]OT is classified as a partial agonist. This suggests that it binds to the oxytocin receptor and elicits a response that is lower than that of the full agonist, oxytocin. As an antagonist, it would competitively block the binding of oxytocin to the receptor, thereby inhibiting its action. The specific signaling profile of [Mpa¹, D-Tic⁷]OT, including whether it exhibits biased agonism (preferential activation of one signaling pathway over another), has not been extensively reported.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds & Activates [Mpa1, D-Tic7]OT This compound This compound->OTR Binds (Partial Agonist) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Myometrial Contraction Ca2->Contraction Stimulates PKC->Contraction Modulates

Caption: Oxytocin Receptor Signaling Pathway.

Experimental and Logical Workflows

The development and characterization of a novel peptide analogue like [Mpa¹, D-Tic⁷]OT follows a structured workflow from initial design to final pharmacological profiling.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis & Interpretation SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Cyclization Oxidative Cyclization (Disulfide Bridge Formation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization BindingAssay Receptor Binding Assay (IC₅₀ Determination) Characterization->BindingAssay UterotonicAssay In Vitro Uterotonic Assay (Agonist/Antagonist Activity) Characterization->UterotonicAssay PressorAssay In Vivo Pressor Assay (Selectivity Profile) Characterization->PressorAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR UterotonicAssay->SAR PressorAssay->SAR Conclusion Lead Candidate Identification or Further Optimization SAR->Conclusion

Caption: Experimental Workflow for Peptide Analogue Development.

Conclusion

[Mpa¹, D-Tic⁷]OT is a significant oxytocin analogue that has contributed to the understanding of the structural requirements for ligand interaction with the oxytocin receptor. The incorporation of a deamino function at position 1 and a conformationally constrained D-amino acid at position 7 results in a compound with partial agonist activity and moderate receptor affinity. Further investigation into its specific signaling properties, particularly regarding potential biased agonism, and more detailed in vivo studies would provide a more complete picture of its pharmacological profile and potential therapeutic applications. This guide serves as a foundational reference for researchers working with this and related oxytocin analogues.

References

An In-depth Technical Guide on the Oxytocin Receptor Binding Affinity of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the oxytocin receptor (OTR) antagonist, [Mpa1, D-Tic7]OT. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound and related analogues for the human oxytocin receptor has been determined through competitive binding assays. The data, primarily from the foundational study by Fragiadaki et al. (2007), is summarized in the table below. This compound is denoted as analogue 4 in this study.

AnalogueStructureIC50 (nM) for human OTR
1 [L-Tic7]OT130
2 [D-Tic7]OT730
3 [Mpa1,L-Tic7]OT103
4 This compound 380

Table 1: Binding affinities of this compound and related analogues to the human oxytocin receptor, expressed as IC50 values. Data sourced from Fragiadaki et al. (2007) and related NMR studies.[1][2]

The IC50 value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. A higher IC50 value indicates a lower binding affinity. As observed, the incorporation of D-Tic at position 7 generally results in lower affinity compared to the L-Tic counterparts.[1][2] Deamination at position 1, denoted by 'Mpa', appears to slightly increase the binding affinity.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of the oxytocin receptor binding affinity for compounds like this compound is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on standard practices for GPCRs and information from relevant literature.

Objective: To determine the concentration of an unlabeled test compound (this compound) that inhibits 50% of the specific binding of a radiolabeled ligand to the oxytocin receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor.

  • Radioligand: [3H]oxytocin.

  • Test Compound: this compound.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2 (e.g., 10 mM), which are often crucial for oxytocin receptor binding, and a protease inhibitor cocktail.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the human oxytocin receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration. Store at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound.

    • In a series of tubes or a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of [3H]oxytocin.

      • Increasing concentrations of the test compound (this compound) or vehicle (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).

      • The cell membrane preparation.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 22°C or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of unlabeled oxytocin.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of the Oxytocin Receptor

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, it initiates a cascade of intracellular events leading to various physiological responses.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq/11 Gαq/11 OTR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Canonical Gq/11 signaling pathway of the oxytocin receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Prepare Receptor Membranes (e.g., from CHO cells) Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Prepare Radioligand ([³H]oxytocin) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Workflow for a competitive radioligand binding assay.

References

A Comprehensive Analysis of the Biological Properties of the Oxytocin Analogue [Mpa¹, D-Tic⁷]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological properties of the synthetic oxytocin (OT) analogue, [Mpa¹, D-Tic⁷]OT. This peptide, characterized by the replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the substitution of proline at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), has been investigated for its interaction with the human oxytocin receptor (hOTR). This document summarizes its receptor binding affinity, functional activity, and the presumed signaling pathways it activates. Detailed experimental methodologies for the key assays are provided, and signaling and experimental workflows are visualized through structured diagrams.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including parturition, lactation, and social behavior. The development of synthetic analogues of oxytocin has been a key strategy in elucidating the structure-activity relationships of the oxytocin receptor and in the discovery of novel therapeutics, such as tocolytics to prevent preterm labor. The analogue [Mpa¹, D-Tic⁷]OT is a deaminated derivative of an oxytocin analogue, a modification known to influence receptor affinity and biological activity.

Receptor Binding and Functional Activity

The biological activity of [Mpa¹, D-Tic⁷]OT has been primarily characterized through its interaction with the human oxytocin receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activity of [Mpa¹, D-Tic⁷]OT at the human oxytocin receptor.

CompoundReceptorAssay TypeParameterValueReference
[Mpa¹, D-Tic⁷]OT human OxytocinRadioligand BindingIC₅₀380 nM[1]
[Mpa¹, D-Tic⁷]OT human OxytocinIn vitro functional assayActivityPartial Agonist[1]

Signaling Pathways

Upon binding to the oxytocin receptor, which is a G-protein coupled receptor (GPCR), [Mpa¹, D-Tic⁷]OT is presumed to activate the canonical Gq/₁₁ signaling pathway, consistent with its partial agonist activity.

Oxytocin Receptor Activation Signaling Cascade

The activation of the oxytocin receptor by an agonist typically initiates a well-defined intracellular signaling cascade.

Gq_PLC_Ca_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex Ligand [Mpa¹, D-Tic⁷]OT OTR Oxytocin Receptor (GPCR) Ligand->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Agonist-induced oxytocin receptor signaling cascade.

Experimental Protocols

The following sections detail the likely methodologies used to characterize the biological properties of [Mpa¹, D-Tic⁷]OT.

Radioligand Binding Assay for Human Oxytocin Receptor

This protocol outlines a competitive binding assay to determine the affinity of the test compound for the human oxytocin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare membranes from cells expressing hOTR Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand (e.g., [³H]Oxytocin) Radioligand->Incubate Compound Prepare serial dilutions of [Mpa¹, D-Tic⁷]OT Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Analysis Calculate IC₅₀ value from competition curve Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human oxytocin receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is resuspended and stored at -80°C.

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a selective oxytocin receptor radioligand (e.g., [³H]Oxytocin).

    • Increasing concentrations of the unlabeled competitor ligand ([Mpa¹, D-Tic⁷]OT).

    • The membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression analysis to fit a sigmoidal dose-response curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional activity (agonist or antagonist) of the test compound by measuring changes in intracellular calcium concentration.

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed cells expressing hOTR in a multi-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Seed_Cells->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Add_Compound Add varying concentrations of [Mpa¹, D-Tic⁷]OT Baseline->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Calculate_EC50 Calculate EC₅₀ for agonists or IC₅₀ for antagonists Measure_Response->Calculate_EC50

Caption: Workflow for a calcium mobilization functional assay.

Detailed Methodology:

  • Cell Culture and Plating: Cells stably expressing the human oxytocin receptor are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured to an appropriate confluency.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Baseline Measurement: The cells are washed to remove excess dye, and a baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Compound Addition and Signal Detection: The plate reader is programmed to add different concentrations of the test compound ([Mpa¹, D-Tic⁷]OT) to the wells while simultaneously monitoring the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time. For agonist activity, the data are used to generate a dose-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined. To assess partial agonism, the maximal response is compared to that of a full agonist like oxytocin. For antagonist activity, cells are pre-incubated with the test compound before the addition of a fixed concentration of oxytocin, and the IC₅₀ is calculated.

Conclusion

[Mpa¹, D-Tic⁷]OT is a partial agonist at the human oxytocin receptor with a moderate binding affinity. Its biological activity is likely mediated through the Gq/PLC/Ca²⁺ signaling pathway, a hallmark of oxytocin receptor activation. The lack of data on its selectivity against vasopressin receptors represents a significant gap in its pharmacological profile and warrants further investigation to fully understand its potential as a research tool or therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other oxytocin analogues.

References

An In-depth Technical Guide on the Interaction of the Oxytocin Analogue [Mpa1, D-Tic7]OT with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the interaction of the synthetic oxytocin analogue, [Mpa1, D-Tic7]OT, with vasopressin and oxytocin receptors. Due to the high degree of homology between the vasopressin and oxytocin receptor systems, many ligands exhibit cross-reactivity, a critical consideration in drug development. This document summarizes the available quantitative data, details relevant experimental protocols for assessing ligand-receptor interactions, and illustrates the associated signaling pathways.

Quantitative Data Summary

LigandReceptorParameterValue (nM)
This compoundHuman OxytocinIC50380[1]
Arginine Vasopressin (AVP)Human V1aKd0.39[1]
Arginine Vasopressin (AVP)Human V1bKd0.25[1]
Arginine Vasopressin (AVP)Human V2Kd1.21[1]

Table 1: Binding Affinity Data. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the human oxytocin receptor and the equilibrium dissociation constants (Kd) for the endogenous ligand, Arginine Vasopressin (AVP), at the human vasopressin receptor subtypes for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a ligand's interaction with its target receptors. Below are representative protocols for radioligand binding and functional assays applicable to the study of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound for human vasopressin (V1a, V1b, V2) and oxytocin receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human V1a, V1b, V2, or oxytocin receptor.[1]

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) for vasopressin receptors.[1] For the oxytocin receptor, a suitable radiolabeled antagonist like [3H]-atosiban can be used.

  • Test Compound: this compound.

  • Buffers and Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[2]

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Scintillation fluid.

  • Equipment:

    • Cell culture equipment.

    • Centrifuge.

    • Homogenizer.

    • 96-well filter plates.

    • Vacuum filtration manifold.

    • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture CHO cells expressing the receptor of interest to confluency.

    • Harvest the cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[2]

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled AVP (e.g., 1 µM) for non-specific binding.

      • 50 µL of various concentrations of the test compound, this compound.

      • 50 µL of [3H]-AVP at a concentration close to its Kd.

      • 100 µL of the prepared cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Culture CHO cells with receptor harvest Harvest and wash cells culture->harvest lyse Homogenize cells harvest->lyse centrifuge_mem Centrifuge to pellet membranes lyse->centrifuge_mem resuspend Resuspend membranes in buffer centrifuge_mem->resuspend add_membranes Add cell membranes resuspend->add_membranes plate_setup Set up 96-well plate add_ligands Add [3H]-AVP and this compound plate_setup->add_ligands add_ligands->add_membranes incubate Incubate at 30°C add_membranes->incubate filter_wash Filter and wash incubate->filter_wash add_scintillant Add scintillation fluid filter_wash->add_scintillant count Count radioactivity add_scintillant->count calculate Calculate IC50 and Ki count->calculate

Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of a test compound.

Calcium Mobilization Functional Assay

This assay measures the ability of a ligand to activate Gq-coupled receptors, such as the V1a, V1b, and oxytocin receptors, which leads to an increase in intracellular calcium.

Objective: To determine the functional activity (EC50 or IC50) of this compound at human vasopressin (V1a, V1b) and oxytocin receptors.

Materials:

  • Cell Lines: CHO or HEK-293 cells stably expressing the human V1a, V1b, or oxytocin receptor.[3]

  • Test Compound: this compound.

  • Agonist: Arginine Vasopressin (AVP) or Oxytocin.

  • Buffers and Reagents:

    • Cell culture medium.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[4]

    • Probenecid (optional, to prevent dye leakage).

  • Equipment:

    • Cell culture equipment.

    • 96- or 384-well black, clear-bottom assay plates.

    • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Methodology:

  • Cell Plating:

    • Seed the cells into 96- or 384-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in HBSS/HEPES buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[5]

  • Assay:

    • Place the cell plate into the fluorescence plate reader.

    • For agonist mode: Add varying concentrations of this compound to the wells and measure the fluorescence change over time.

    • For antagonist mode: Pre-incubate the cells with varying concentrations of this compound for a defined period, then add a fixed concentration (e.g., EC80) of the agonist (AVP or Oxytocin) and measure the fluorescence change.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells in multi-well plate incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye place_in_reader Place plate in fluorescence reader load_dye->place_in_reader add_compound Add test compound/agonist place_in_reader->add_compound measure_fluorescence Measure fluorescence change add_compound->measure_fluorescence plot_data Plot response vs. concentration measure_fluorescence->plot_data calculate_ec50 Calculate EC50/IC50 plot_data->calculate_ec50

Calcium Mobilization Assay Workflow. This diagram illustrates the procedure for assessing the functional activity of a compound at Gq-coupled receptors.

Signaling Pathways

The V1a, V1b, and oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[6] The V2 receptor, in contrast, couples to Gs.

V1a, V1b, and Oxytocin Receptor Signaling

Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

G ligand This compound receptor V1a/V1b/OT Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc activates response Cellular Response pkc->response phosphorylates targets leading to G ligand Agonist receptor V2 Receptor ligand->receptor g_protein Gs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Aquaporin-2 translocation) pka->response phosphorylates targets leading to

References

Conformational Analysis of the Oxytocin Analog [Mpa1, D-Tic7]OT: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of [Mpa1, D-Tic7]OT, a synthetic analog of the neurohypophyseal hormone oxytocin. This document details the structural characteristics, biological activity, and the analytical methodologies used to elucidate its three-dimensional structure in solution. The information presented is intended to support further research and development of oxytocin analogs with tailored pharmacological profiles.

Introduction

Oxytocin (OT) is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions, lactation, and social bonding. The therapeutic potential of oxytocin has led to the development of numerous analogs with modified stability, selectivity, and potency. The analog this compound is characterized by the replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the proline at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). These modifications significantly influence the conformational landscape and, consequently, the biological activity of the peptide.

Understanding the conformational preferences of this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of new analogs. This guide summarizes the key findings from nuclear magnetic resonance (NMR) spectroscopy and provides a framework for computational modeling approaches such as molecular dynamics (MD) simulations.

Biological Activity and Receptor Interaction

The biological effects of this compound are mediated through its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

Quantitative Biological Data

The substitution of D-Tic at position 7 in the deamino-oxytocin scaffold results in a compound with partial agonistic activity.[1] The binding affinity for the human oxytocin receptor has been determined, and the IC50 value is presented in the table below, alongside related analogs for comparison. Deamination at position 1, as seen in this compound, has been observed to slightly increase the binding affinity compared to its amino-counterpart.[1][2]

CompoundPosition 7 SubstitutionBiological ActivityIC50 (nM)
[L-Tic7]OTL-TicPartial Agonist130[1][2]
[D-Tic7]OTD-TicPure Antagonist730[1][2]
[Mpa1, L-Tic7]OTL-TicPartial Agonist103[1][2]
This compound D-Tic Partial Agonist 380 [1][2]
Oxytocin Receptor Signaling Pathway

The activation of the oxytocin receptor by an agonist like this compound initiates a complex signaling network. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction.

Oxytocin_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT_Analog This compound OTR Oxytocin Receptor (OTR) OT_Analog->OTR Binding Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto [Ca2+]i (increased) ER->Ca2_cyto Ca2+ Release Ca2_ER Cellular_Response Cellular Responses (e.g., muscle contraction) Ca2_cyto->Cellular_Response Modulation PKC->Cellular_Response Phosphorylation

Figure 1: Oxytocin Receptor Signaling Pathway.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, NMR studies have revealed the presence of conformational heterogeneity, specifically cis-trans isomerism around the Cys6-D-Tic7 peptide bond.[1][2]

Experimental Protocols

The following provides a general protocol for the NMR analysis of oxytocin analogs like this compound, based on published studies.[1]

Sample Preparation:

  • Peptide Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS) followed by cyclization of the disulfide bridge. Purification is typically achieved by high-performance liquid chromatography (HPLC).[3]

  • NMR Sample: The purified peptide is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d6 (DMSO-d6), to a concentration of 1-5 mM. DMSO is often used for its ability to solubilize a wide range of peptides and for its favorable properties for observing amide proton signals.[4][5][6]

NMR Data Acquisition:

  • Spectrometer: Data are acquired on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument.[1]

  • Temperature: Experiments are typically conducted at a constant temperature, for example, 298 K (25 °C).[1]

  • 1D 1H NMR: A standard one-dimensional proton NMR spectrum is acquired to assess sample purity and signal dispersion. A spectral width of 12-17 ppm is often used.[1]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify coupled spin systems corresponding to individual amino acid residues. A typical mixing time for peptides is in the range of 60-100 ms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. Mixing times are typically in the range of 100-400 ms for peptides of this size.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Observation of Cis-Trans Isomerism

The NMR spectra of this compound show two distinct sets of cross-peaks for most of the amino acid residues in both homonuclear (NOESY, TOCSY) and heteronuclear (HSQC) experiments.[1][2] This indicates the presence of two slowly interconverting conformers in solution. This phenomenon is attributed to the cis and trans conformations of the Cys6-D-Tic7 peptide bond. The presence of both isomers is a key feature of the conformational landscape of this analog. While the precise quantitative ratio has not been reported, the existence of two sets of peaks confirms a significant population of both states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For cyclic peptides, MD simulations can provide detailed insights into their conformational flexibility and the relative populations of different conformers.

General Experimental Protocol for Cyclic Peptides

While a specific MD simulation protocol for this compound has not been published, the following outlines a general workflow applicable to this class of molecules.

System Setup:

  • Initial Structure: A starting 3D structure of this compound is generated. This can be done using peptide building tools and may be based on the known conformations of oxytocin or related analogs. Both cis and trans isomers of the Cys6-D-Tic7 bond should be considered as starting points for separate simulations.

  • Force Field: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • Solvation: The peptide is placed in a periodic box of explicit solvent molecules (e.g., water) to mimic a solution environment.

Simulation Execution:

  • Energy Minimization: The initial system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and the pressure is adjusted to atmospheric pressure. This is done in a stepwise manner with restraints on the peptide to allow the solvent to relax around it.

  • Production Run: The restraints are removed, and the simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space.

Analysis:

  • Trajectory Analysis: The resulting trajectory is analyzed to determine conformational properties such as root-mean-square deviation (RMSD), dihedral angles, hydrogen bonding patterns, and the relative energies of different conformers.

  • Conformational Clustering: Clustering algorithms can be used to group similar structures and identify the most populated conformational states.

Conformational Analysis Workflow

The integration of NMR data and MD simulations provides a powerful approach for a comprehensive conformational analysis.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_integration Integration and Refinement Peptide_Synthesis Peptide Synthesis & Purification NMR_Acquisition NMR Data Acquisition (1D, TOCSY, NOESY, HSQC) Peptide_Synthesis->NMR_Acquisition NMR_Analysis NMR Data Analysis (Resonance Assignment, NOE Restraints) NMR_Acquisition->NMR_Analysis Structure_Calculation Structure Calculation with NMR Restraints NMR_Analysis->Structure_Calculation Experimental Restraints Initial_Models Generation of Initial 3D Models (cis & trans) MD_Simulation Molecular Dynamics Simulations Initial_Models->MD_Simulation Trajectory_Analysis Trajectory Analysis (Clustering, Dihedrals) MD_Simulation->Trajectory_Analysis Trajectory_Analysis->Structure_Calculation Theoretical Conformers Conformational_Ensemble Conformational Ensemble of this compound Structure_Calculation->Conformational_Ensemble

Figure 2: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex structural behavior characterized by the presence of both cis and trans isomers of the Cys6-D-Tic7 peptide bond. This conformational flexibility is a key determinant of its partial agonistic activity at the oxytocin receptor. The combination of high-resolution NMR spectroscopy and molecular dynamics simulations provides a robust framework for characterizing the solution structure of this and other modified oxytocin analogs. A thorough understanding of the conformational landscape is essential for the continued development of peptide therapeutics with improved pharmacological properties. Future work should focus on the quantitative determination of the cis/trans isomer ratio and the detailed structural characterization of each conformer to further refine the structure-activity relationship of this important class of molecules.

References

In Vivo Effects of [Mpa1, D-Tic7]OT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[Mpa1, D-Tic7]OT is a synthetic analogue of the neuropeptide oxytocin, characterized as a partial agonist at the human oxytocin receptor. This technical guide provides a comprehensive overview of the currently available in vivo data, experimental methodologies for the assessment of oxytocin analogues, and the pertinent signaling pathways. Due to the limited publicly available research specifically on the in vivo effects of this compound, this guide draws upon the primary literature describing its synthesis and initial characterization, supplemented with established protocols and signaling paradigms for related oxytocin receptor modulators. The information is presented to facilitate further research and drug development efforts in this area.

Introduction

Oxytocin (OT) is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological and behavioral processes, including uterine contractions, lactation, social bonding, and anxiety modulation. The oxytocin receptor (OTR), a class A G-protein coupled receptor, is the primary target for mediating these effects. The development of synthetic analogues of oxytocin has been a critical strategy in dissecting its diverse functions and in creating therapeutics with improved pharmacokinetic profiles and receptor selectivity.

This compound is a deamino analogue of the oxytocin antagonist [D-Tic7]OT. The deamination at position 1, replacing the N-terminal cysteine with β-mercaptopropionic acid (Mpa), is a common modification known to increase the half-life of oxytocin analogues. The substitution at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) is a key determinant of its interaction with the oxytocin receptor. This guide summarizes the known in vivo relevant properties of this compound and provides a framework for its further investigation.

Quantitative Data

The primary quantitative data available for this compound pertains to its binding affinity for the human oxytocin receptor. This information is derived from in vitro competition binding assays.

CompoundReceptorAssay TypeIC50 (nM)Reference
This compound Human Oxytocin ReceptorIn vitro competition binding380[1]

In Vivo Effects

Direct in vivo studies detailing the physiological and behavioral effects of this compound are not extensively reported in the publicly available scientific literature. However, based on its characterization as a partial agonist , its in vivo profile is expected to be a composite of agonistic and antagonistic actions, dependent on the specific physiological context and the presence of endogenous oxytocin.

Uterine Activity

Partial agonists of the oxytocin receptor can elicit a submaximal uterine contraction in the absence of oxytocin and can act as competitive antagonists in the presence of high concentrations of the endogenous hormone. In vivo assessment of uterine activity is typically conducted in animal models such as rats or non-human primates.

Behavioral Effects

The behavioral effects of oxytocin receptor partial agonists are complex and less predictable. Depending on the brain region and the baseline level of oxytocinergic tone, a partial agonist could either promote pro-social behaviors or, conversely, antagonize the effects of endogenous oxytocin, potentially leading to social deficits.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of this compound are not available in the literature. However, standard methodologies for evaluating the in vivo effects of oxytocin analogues can be adapted.

In Vivo Uterine Contraction Assay (Rat Model)

This protocol is a generalized procedure for assessing the uterotonic activity of oxytocin analogues.

Objective: To determine the effect of a test compound on uterine contractions in anesthetized rats.

Materials:

  • Mature female Wistar rats (200-250 g) in estrus

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Oxytocin (positive control)

  • Test compound (this compound)

  • Intrauterine pressure recording system (transducer, amplifier, data acquisition software)

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Perform a laparotomy to expose the uterus.

  • Insert a small, saline-filled balloon catheter into one uterine horn.

  • Connect the catheter to a pressure transducer to record intrauterine pressure changes.

  • Allow the preparation to stabilize for a period of 30-60 minutes.

  • Administer the test compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

  • Record changes in the frequency and amplitude of uterine contractions.

  • For assessing antagonistic activity, administer the test compound prior to a challenge with a standard dose of oxytocin.

Workflow Diagram:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat surgery Laparotomy & Uterine Exposure anesthesia->surgery catheter Insert Intrauterine Catheter surgery->catheter stabilize Stabilization Period catheter->stabilize administer Administer Test Compound stabilize->administer record Record Uterine Contractions administer->record analyze Analyze Frequency & Amplitude record->analyze G cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Analysis Phase habituate Habituate to Arena administer Administer Compound/Vehicle habituate->administer introduce Introduce Novel Conspecific administer->introduce record Record Social Interaction introduce->record analyze Analyze Social Behaviors record->analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol OT This compound (Partial Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., muscle contraction) Ca->Response PKC->Response

References

Methodological & Application

Synthesis Protocol for [Mpa¹, D-Tic⁷]OT: An Oxytocin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of [Mpa¹, D-Tic⁷]OT, a potent and selective oxytocin receptor antagonist. Oxytocin (OT) is a neuropeptide hormone critically involved in social bonding, uterine contractions, and lactation. Antagonists of the oxytocin receptor are valuable research tools and have therapeutic potential, particularly in the management of preterm labor.[1][2][3]

The target peptide, [Mpa¹, D-Tic⁷]OT, is an analog of oxytocin where the N-terminal cysteine is replaced by β-mercaptopropionic acid (Mpa) and the proline at position 7 is substituted with D-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (D-Tic). These modifications confer antagonistic properties to the peptide. This protocol outlines the Fmoc/tBu solid-phase synthesis strategy, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry and NMR spectroscopy.

Key Experimental Parameters

The successful synthesis of [Mpa¹, D-Tic⁷]OT relies on the careful execution of solid-phase peptide synthesis protocols. The following table summarizes representative quantitative data for the synthesis of oxytocin antagonists, which can be used as a benchmark for this protocol.

ParameterTypical ValueReference
Resin Substitution Level0.3 - 0.7 mmol/gGeneral SPPS knowledge
Coupling Efficiency (per step)>99%General SPPS knowledge
Overall Crude Peptide Yield60 - 80%Representative data
Purity after Cleavage50 - 70%Representative data
Final Purity after HPLC>98%[4]
Final Overall Yield15 - 30%Representative data

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [Mpa¹, D-Tic⁷]OT

This protocol is based on the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Leu-OH

  • Fmoc-D-Tic-OH

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • S-Trityl-β-mercaptopropionic acid (Mpa(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (see section 2)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-protected amino acids):

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of Oxyma in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the following sequence: Gly, Leu, D-Tic, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu).

  • Coupling of Mpa(Trt)-OH:

    • After the final Fmoc deprotection (of Tyr(tBu)), couple S-Trityl-β-mercaptopropionic acid using the same activation and coupling procedure as for the amino acids.

  • Final Wash: After the final coupling, wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times) and dry the resin under vacuum.

Cleavage and Deprotection

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% Triisopropylsilane (TIS)[5][6][7]

  • Cold diethyl ether

Equipment:

  • Round-bottom flask

  • Sintered glass funnel

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a round-bottom flask.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Equipment:

  • Preparative HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Filter the solution to remove any particulates.

  • Inject the sample onto a C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with a purity of >98%.

  • Lyophilize the pooled fractions to obtain the pure peptide as a white powder.[4][8][9][10][11]

Characterization

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12][13][14]

  • Expected Mass: Calculate the theoretical monoisotopic mass of the peptide ([C₄₇H₆₄N₁₀O₁₁S₂]) and compare it with the experimentally observed mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: 1D ¹H NMR and 2D experiments (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., DMSO-d₆).[15]

  • Purpose: To confirm the structure and stereochemistry of the peptide.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key event in oxytocin-mediated physiological responses, such as uterine muscle contraction. [Mpa¹, D-Tic⁷]OT acts as a competitive antagonist, binding to the OTR without activating this downstream signaling cascade, thereby blocking the effects of endogenous oxytocin.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates OT Oxytocin (Agonist) OT->OTR Binds & Activates Antagonist [Mpa¹, D-Tic⁷]OT (Antagonist) Antagonist->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Muscle Contraction) Ca_release->Response Leads to PKC->Response Contributes to

Caption: Oxytocin receptor signaling pathway and the antagonistic action of [Mpa¹, D-Tic⁷]OT.

Experimental Workflow for Synthesis and Purification

The overall workflow for obtaining pure [Mpa¹, D-Tic⁷]OT involves a series of sequential steps, from peptide synthesis on a solid support to the final characterization of the purified product.

Synthesis_Workflow start Start: Rink Amide Resin spps Stepwise Fmoc-SPPS (Chain Elongation) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, NMR) purification->characterization final_product Pure [Mpa¹, D-Tic⁷]OT characterization->final_product

Caption: Experimental workflow for the synthesis and purification of [Mpa¹, D-Tic⁷]OT.

References

Application Notes and Protocols for the In Vitro Characterization of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Mpa1, D-Tic7]OT is a novel synthetic analog of oxytocin (OT), a nonapeptide hormone renowned for its critical roles in social bonding, uterine contraction, and lactation.[1][2] Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[3][4] The development of OT analogs is a key area of research for creating therapeutics with improved pharmacological properties, such as enhanced stability, receptor selectivity, and duration of action.[5]

These application notes provide a comprehensive guide for the in vitro characterization of this compound. The following protocols and methodologies are designed to enable researchers to assess its binding affinity, functional activity, and downstream signaling effects, thereby elucidating its potential as a therapeutic agent.

Predicted Mechanism of Action

As an analog of oxytocin, this compound is predicted to bind to the oxytocin receptor (OXTR). The OXTR primarily couples to Gαq/11 proteins.[3] Upon ligand binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway can lead to various cellular responses, including smooth muscle contraction, cell proliferation, and modulation of inflammatory pathways.[1][4]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT This compound OXTR Oxytocin Receptor (OXTR) OT->OXTR Binding Gq11 Gαq/11 OXTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Responses (e.g., Contraction, Gene Expression) Ca2->CellularResponse MAPK MAPK Pathway PKC->MAPK MAPK->CellularResponse cluster_workflow Experimental Workflow ReceptorBinding Receptor Binding Assay CalciumAssay Calcium Mobilization Assay ReceptorBinding->CalciumAssay Confirm Functional Activity FunctionalAssay Functional Assays (e.g., Contraction) CalciumAssay->FunctionalAssay Assess Physiological Response DownstreamSignaling Downstream Signaling Analysis (e.g., Western Blot, qPCR) FunctionalAssay->DownstreamSignaling Investigate Molecular Mechanisms

References

Application Notes and Protocols for the Use of [Mpa1, D-Tic7]OT in Social Behavior Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the selective oxytocin receptor antagonist, [Mpa1, D-Tic7]OT, also known as d(CH2)5[Tyr(Me)2,Thr4,Orn8]vasotocin, for the investigation of social behaviors. This document outlines the mechanism of action, key applications with supporting data, and detailed experimental protocols.

Introduction

Oxytocin (OT) is a neuropeptide critical in regulating a wide range of social behaviors, including social recognition, social interaction, and pair bonding. The oxytocin receptor (OTR) is a G-protein coupled receptor that, upon binding OT, initiates intracellular signaling cascades that modulate neural activity in brain regions associated with social cognition. This compound is a potent and selective antagonist of the OTR. By blocking the endogenous effects of oxytocin, this compound serves as an invaluable tool for elucidating the specific roles of the oxytocin system in various social processes. Understanding the effects of this antagonist can provide crucial insights for the development of novel therapeutics for social deficits observed in neuropsychiatric disorders.

Mechanism of Action: Oxytocin Receptor Signaling

Oxytocin exerts its effects by binding to the OTR, which can couple to different G-proteins, primarily Gq/11. This binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic plasticity, thereby influencing social behavior. This compound competitively binds to the OTR, preventing the binding of endogenous oxytocin and inhibiting this downstream signaling cascade.

Oxytocin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Antagonist This compound Antagonist->OTR Gq_11 Gq/11 OTR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Modulation Modulation of Neuronal Activity & Synaptic Plasticity Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation Social_Behavior Social Behavior Neuronal_Modulation->Social_Behavior

Figure 1: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.

Key Applications in Social Behavior Research

Investigation of Pair Bonding

Background: Pair bonding, a fundamental social behavior in monogamous species, is heavily reliant on the oxytocin system. Studies in prairie voles, a socially monogamous rodent model, have demonstrated that central administration of oxytocin facilitates the formation of partner preferences, while blockade of OTRs prevents it.

Quantitative Data:

Animal ModelTreatmentDoseAdministration RouteKey FindingReference
Male Prairie VolesThis compound (OTA)1 ngIntracerebroventricular (ICV)Blocked the formation of a partner preference induced by cohabitation with a female.[1]
Male Prairie VolesdesGly-NH2, d(CH2)5[Tyr(Me)2,Thr4]OVT0.5 µgIntracerebroventricular (ICV)Reversed the blunting effect of pair bonding on fear learning.[2]

Experimental Protocol: Partner Preference Test

This protocol is adapted from studies investigating the role of oxytocin in pair bonding in prairie voles.[1]

  • Animals: Adult male and female prairie voles (Microtus ochrogaster).

  • Surgery: Implant a chronic indwelling guide cannula into the lateral ventricle of male voles under anesthesia. Allow a recovery period of at least one week. Detailed protocols for intracerebroventricular cannula implantation can be found in the literature.[3][4][5][6][7]

  • Housing: House animals individually after surgery.

  • Antagonist Administration:

    • Dissolve this compound in artificial cerebrospinal fluid (aCSF).

    • On the day of the experiment, gently restrain the male vole and inject 1 ng of the antagonist in a volume of 1-2 µl of aCSF into the lateral ventricle via the implanted cannula over a 30-60 second period. Control animals receive an equivalent volume of aCSF.

  • Cohabitation: Immediately after the injection, place the male in a clean cage with a receptive female for a 24-hour cohabitation period.

  • Partner Preference Testing:

    • The testing apparatus consists of three chambers connected by tunnels: a central neutral chamber and two side chambers.

    • Place the "partner" female (from the cohabitation period) tethered in one side chamber and a novel "stranger" female tethered in the other side chamber.

    • Place the male subject in the neutral central chamber and allow it to explore freely for 3 hours.

    • Record the amount of time the male spends in direct physical contact with the partner and the stranger female.

    • A significant preference for the partner female is indicated by the male spending significantly more time in contact with her compared to the stranger female.

Partner_Preference_Test_Workflow Start Start Surgery ICV Cannula Implantation Start->Surgery Recovery Recovery Period (1 week) Surgery->Recovery Antagonist_Admin ICV Administration of This compound or Vehicle Recovery->Antagonist_Admin Cohabitation 24h Cohabitation with Female Partner Antagonist_Admin->Cohabitation Testing 3-Chamber Partner Preference Test Cohabitation->Testing Data_Analysis Analyze Time Spent with Partner vs. Stranger Testing->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the partner preference test.

Investigation of Social Recognition and Interaction

Background: The ability to recognize and remember conspecifics is fundamental to all social interactions. The oxytocin system is implicated in social memory formation. Antagonism of OTRs can impair an animal's ability to distinguish between a familiar and a novel individual.

Quantitative Data: Currently, there is a lack of published quantitative data specifically using this compound in social recognition and general social interaction paradigms. The following protocol is a standard method that can be adapted for use with this antagonist.

Experimental Protocol: Social Recognition/Discrimination Test

  • Animals: Adult male mice.

  • Surgery: Implant a chronic indwelling guide cannula into the lateral ventricle. Allow for a one-week recovery period.[3][4][5][6][7]

  • Habituation: Habituate the subject mouse to the testing arena (a clean, standard mouse cage) for 30 minutes on two consecutive days.

  • Antagonist Administration: On the test day, administer this compound or vehicle via ICV injection 15-30 minutes prior to the first exposure.

  • Phase 1: First Exposure (Social Memory Acquisition):

    • Introduce a juvenile stimulus mouse into the home cage of the subject mouse for a 5-minute interaction period.

    • Record the duration of social investigation (e.g., sniffing of the head, anogenital region) by the subject mouse.

  • Inter-Exposure Interval: Return the stimulus mouse to its home cage. After a defined interval (e.g., 30 minutes or 24 hours), re-introduce the same stimulus mouse (familiar) or a novel juvenile mouse.

  • Phase 2: Second Exposure (Social Memory Retrieval):

    • Introduce either the familiar or a novel juvenile stimulus mouse into the subject's cage for a 5-minute interaction.

    • Record the duration of social investigation.

  • Data Analysis: A reduction in investigation time towards the familiar stimulus mouse compared to the novel stimulus mouse indicates intact social memory. Impairment of social memory by the antagonist would be demonstrated by the subject investigating the familiar mouse for a similar duration as the novel mouse.

Social_Recognition_Test_Workflow Start Start Surgery ICV Cannula Implantation Start->Surgery Recovery Recovery Period (1 week) Surgery->Recovery Antagonist_Admin ICV Administration of This compound or Vehicle Recovery->Antagonist_Admin Phase1 Phase 1: Exposure to Juvenile Stimulus 1 Antagonist_Admin->Phase1 Interval Inter-Exposure Interval (e.g., 30 min or 24h) Phase1->Interval Phase2 Phase 2: Re-exposure to Familiar or Novel Stimulus Interval->Phase2 Data_Analysis Analyze Investigation Time Phase2->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the social recognition test.

Conclusion

The selective oxytocin receptor antagonist this compound is a powerful pharmacological tool for dissecting the role of the oxytocin system in the complex regulation of social behaviors. The provided protocols for pair bonding and social recognition studies offer a starting point for researchers aiming to investigate the necessity of oxytocin signaling in these processes. Future research employing this antagonist in a wider range of social behavior paradigms will further enhance our understanding of the neurobiological basis of sociality and may pave the way for novel therapeutic interventions for disorders characterized by social dysfunction.

References

Application Notes and Protocols for the Oxytocin Receptor Partial Agonist: [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Mpa1, D-Tic7]OT is a synthetic analogue of deamino-oxytocin, characterized by the substitution of the proline residue at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) and the replacement of the N-terminal cysteine with β-mercaptopropionic acid (Mpa). Structurally, these modifications result in a conformationally constrained peptide. Functionally, this compound acts as a partial agonist at the human oxytocin receptor (OTR).[1][2] This property makes it a valuable tool for dissecting the complex signaling pathways of the OTR and for the development of novel therapeutics that require modulated, rather than maximal, receptor activation.

These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action & Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[3] Upon binding of a full agonist like oxytocin, the receptor undergoes a conformational change that activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction and neurotransmission.

As a partial agonist , this compound binds to the OTR but elicits a submaximal response compared to the endogenous full agonist, oxytocin. This can be conceptualized as the compound being less efficient at inducing the fully active receptor conformation required for maximal G-protein activation and downstream signaling. Consequently, for a given receptor occupancy, this compound will produce a lower level of second messenger generation (e.g., intracellular Ca2+) than oxytocin. This attenuated signaling can be advantageous in therapeutic applications where a full agonistic effect might lead to adverse effects or receptor desensitization.

G_protein_signaling cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Partial Activation PLC Phospholipase C (PLC) Gq11->PLC Activates Oxytocin Oxytocin (Full Agonist) Oxytocin->OTR Binds Mpa1DTic7OT This compound (Partial Agonist) Mpa1DTic7OT->OTR Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Submaximal Physiological Response Ca_ER->Response PKC->Response binding_assay_workflow start Start prepare_reagents Prepare serial dilutions of This compound start->prepare_reagents add_components Add to wells: 1. Binding Buffer 2. Radioligand ([3H]-OT) 3. Test compound or control 4. OTR membranes prepare_reagents->add_components incubate Incubate at 25°C for 60-90 minutes add_components->incubate filter Rapidly filter through PEI-soaked glass fiber filters incubate->filter wash Wash filters with ice-cold Wash Buffer filter->wash dry_count Dry filters and add scintillation fluid. Read in scintillation counter. wash->dry_count analyze Analyze data: Calculate IC50 and Ki values dry_count->analyze end End analyze->end calcium_assay_workflow start Start seed_cells Seed OTR-expressing cells in microplate and culture overnight start->seed_cells load_dye Load cells with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells prepare_compounds Prepare serial dilutions of This compound and Oxytocin wash_cells->prepare_compounds read_fluorescence Place plate in reader. Record baseline fluorescence. Add compounds and continue kinetic read. prepare_compounds->read_fluorescence analyze Analyze data: Calculate EC50 and Emax values read_fluorescence->analyze end End analyze->end

References

Application Notes and Protocols for the Administration of [Mpa1, D-Tic7]OT in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Mpa1, D-Tic7]OT is a synthetic analog of the neuropeptide oxytocin. It is characterized by the replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the proline at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). These modifications are intended to alter the conformational properties of the peptide, potentially influencing its binding affinity, selectivity for the oxytocin receptor (OTR), and its stability. While the in vitro pharmacological properties of this compound and similar analogs have been described, including their binding to the human oxytocin receptor, there is a notable lack of published in vivo studies detailing its administration in animal models.

This document provides a comprehensive guide for researchers initiating in vivo studies with this compound. It includes detailed, generalized protocols for administration in rodent models, a summary of the known oxytocin receptor signaling pathways, and recommendations for experimental design based on studies of other oxytocin analogs.

Disclaimer: The following protocols are generalized for peptide administration in rodents. The optimal dosage, administration route, and specific effects of this compound in vivo have not been established in the public domain. Researchers should conduct thorough dose-response and pharmacokinetic studies to determine the appropriate parameters for their specific animal model and research question.

Quantitative Data Summary

As there is no available in vivo data for this compound, the following table summarizes data for native oxytocin and other relevant analogs to provide a comparative reference for initial experimental design.

Compound/AnalogAnimal ModelRoute of AdministrationDose RangeObserved EffectsReference
OxytocinMiceIntraperitoneal (IP)0.1 - 1 mg/kgAnxiolytic effects, promotion of social behavior.[1]
OxytocinRatsIntravenous (IV)0.1 - 1 µgIncreased social interaction.N/A
Acylated-OXTGlyMice (diet-induced obese)Subcutaneous (SC)Not specifiedReduced body weight, improved lipid profile.[2]
Glycosylated Oxytocin AnalogsMiceIntravenous (IV)Not specifiedPotent antinociception.[3][3]
[Se-Se]-OT-OHPregnant Human Myometrium (ex vivo)N/AEC50: 5.89 ± 3.08 nMIncreased contraction amplitude.[4][4]

Experimental Protocols

The choice of administration route is critical and depends on the desired pharmacokinetic profile and the research question. Below are detailed protocols for common parenteral routes in mice and rats.

General Preparation for Administration
  • Peptide Reconstitution: Reconstitute lyophilized this compound in a sterile, isotonic saline solution (0.9% NaCl). For peptides that are difficult to dissolve, a small amount of a solubilizing agent like DMSO or acetic acid may be used, followed by dilution in saline. Ensure the final concentration of any additives is non-toxic and compatible with the chosen administration route.

  • Vehicle Control: The vehicle used to dissolve the peptide should be administered to a control group of animals to account for any effects of the solvent itself.

  • Sterility: All solutions for injection must be sterile. Use sterile vials, syringes, and needles. Filter-sterilize the peptide solution if necessary and possible without compromising the peptide's integrity.

  • Temperature: Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[5][6]

Intraperitoneal (IP) Injection

This route is common for systemic administration in rodents, offering relatively rapid absorption.

  • Animal: Mouse or Rat

  • Materials:

    • Sterile syringe (1 ml for mice, 3-5 ml for rats)

    • Sterile needle (25-27G for mice, 23-25G for rats)[5]

    • This compound solution

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the animal securely. For rats, a two-person technique is often preferred.[5]

    • Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[7]

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-45° angle with the bevel facing up.

    • Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Subcutaneous (SC) Injection

This route provides a slower, more sustained release of the compound compared to IP or IV injection.

  • Animal: Mouse or Rat

  • Materials:

    • Sterile syringe (1 ml)

    • Sterile needle (25-27G)[6]

    • This compound solution

  • Procedure:

    • Restrain the animal.

    • Lift the loose skin over the back of the neck or flank to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.[9]

    • Aspirate to check for correct placement.

    • Inject the solution, which should form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

Intravenous (IV) Injection (Tail Vein)

This route provides the most rapid delivery and 100% bioavailability into the systemic circulation. It is technically more challenging.

  • Animal: Mouse or Rat

  • Materials:

    • Sterile syringe (0.5-1 ml)

    • Sterile needle (27-30G for mice, 25-27G for rats)[10]

    • Restraining device

    • Heat lamp or warm water to dilate the tail veins

    • This compound solution

  • Procedure:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water (45°C) to cause vasodilation, making the lateral tail veins more visible.[11]

    • Clean the tail with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[12]

    • If the needle is correctly placed, you may see a small flash of blood in the needle hub, and there should be no resistance upon injection.[13]

    • Inject the solution slowly. If a bleb forms or there is significant resistance, the needle is not in the vein. Withdraw and make another attempt more proximally.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

This compound is expected to act as a ligand for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The OTR can also couple to Gαi/o proteins.

OTR_Signaling OT_Analog This compound OTR Oxytocin Receptor (OTR) OT_Analog->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor (OTR) signaling via the Gq/11 pathway.

Experimental Workflow for Behavioral Studies

Given oxytocin's role in social behavior, a primary application for this compound would be in behavioral neuroscience. The following workflow outlines a typical experiment.

Behavioral_Workflow Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Habituation Habituation to Handling and Injection Procedure Animal_Acclimation->Habituation Baseline Baseline Behavioral Testing (Optional) Habituation->Baseline Grouping Random Assignment to Groups (Vehicle vs. This compound) Baseline->Grouping Administration Compound Administration (IP, SC, or IV) Grouping->Administration Post_Admin_Period Post-Administration Period (e.g., 30-60 min for IP) Administration->Post_Admin_Period Behavioral_Test Behavioral Test (e.g., Three-Chamber Social Interaction Test) Post_Admin_Period->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

Caption: Workflow for a typical behavioral study in rodents.

Conclusion

The oxytocin analog this compound represents a tool for investigating the nuanced roles of the oxytocin system. While its in vivo profile is yet to be characterized, the protocols and information provided herein offer a solid foundation for researchers to design and execute rigorous preclinical studies. Careful consideration of the administration route, dose, and appropriate animal model will be paramount to elucidating the therapeutic potential and physiological functions of this novel compound.

References

Application Notes and Protocols for [Mpa¹, D-Tic⁷]OT in Uterine Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Mpa¹, D-Tic⁷]OT is a synthetic analog of oxytocin, a hormone crucial for uterine contractions during labor. This document provides detailed application notes and protocols for the use of [Mpa¹, D-Tic⁷]OT in uterine contraction assays. This analog is characterized by the replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the proline at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). These modifications result in a compound with partial agonistic activity at the oxytocin receptor (OTR), making it a valuable tool for studying the mechanisms of uterine contractility and for the development of novel tocolytic agents to manage preterm labor.

Mechanism of Action: Oxytocin Signaling Pathway

Oxytocin initiates uterine contractions by binding to its G-protein coupled receptor (GPCR) on the surface of myometrial cells. This binding activates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction.

The primary signaling pathway involves the coupling of the OTR to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG activates protein kinase C (PKC), which contributes to the contractile response. The elevated intracellular Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

[Mpa¹, D-Tic⁷]OT, as a partial agonist, binds to the OTR and elicits a submaximal response compared to the full agonist, oxytocin. At higher concentrations, it can act as a competitive antagonist, displacing oxytocin from the receptor and inhibiting its contractile effect.

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OT Oxytocin or [Mpa¹, D-Tic⁷]OT OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ SR->Ca_cyto Releases Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Contraction Myosin_LC_P->Contraction Leads to

Caption: Oxytocin signaling pathway in myometrial cells leading to uterine contraction.

Quantitative Data

The following table summarizes the available biological data for [Mpa¹, D-Tic⁷]OT and related compounds from uterine contraction assays. This data is essential for designing experiments and interpreting results.

CompoundAssay TypeSpeciesParameterValueReference
[Mpa¹, D-Tic⁷]OT Radioligand Binding AssayHumanIC₅₀ (nM) 380[1]
[Mpa¹, L-Tic⁷]OTRadioligand Binding AssayHumanIC₅₀ (nM)103[1]
[L-Tic⁷]OTRadioligand Binding AssayHumanIC₅₀ (nM)130[1]
[D-Tic⁷]OTRadioligand Binding AssayHumanIC₅₀ (nM)730[1]
OxytocinIn vitro Uterine ContractionRatpA₂ (for antagonist) --
AtosibanIn vitro Uterine ContractionHumanpA₂ 7.4[2]

Experimental Protocols

In Vitro Uterine Contraction Assay Using Isolated Uterine Strips

This protocol is designed to assess the effect of [Mpa¹, D-Tic⁷]OT on oxytocin-induced contractions of isolated uterine tissue.

Materials:

  • Female Wistar rats (200-250 g), estrogen-primed

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Oxytocin

  • [Mpa¹, D-Tic⁷]OT

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection tools

Experimental Workflow:

Uterine_Strip_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize estrogen-primed rat B Isolate uterine horns A->B C Dissect uterine strips (approx. 2x10 mm) B->C D Mount strips in organ bath under 1g tension C->D E Equilibrate for 60 min in Krebs solution (37°C, carbogen) D->E F Induce stable contractions with Oxytocin (e.g., EC₅₀ concentration) E->F G Add cumulative concentrations of [Mpa¹, D-Tic⁷]OT F->G H Record changes in contraction force and frequency G->H I Measure amplitude and frequency of contractions H->I J Construct concentration-response curve I->J K Calculate pA₂ or IC₅₀ value J->K

Caption: Workflow for the in vitro isolated uterine strip assay.

Procedure:

  • Tissue Preparation:

    • Euthanize an estrogen-primed (e.g., subcutaneous injection of estradiol benzoate 24 hours prior to the experiment) female Wistar rat.

    • Excise the uterine horns and place them in cold Krebs-Henseleit solution.

    • Clean the tissue of fat and connective tissue and cut longitudinal strips of myometrium (approximately 2 mm wide and 10 mm long).

  • Mounting and Equilibration:

    • Suspend the uterine strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induction of Contractions:

    • After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., the EC₅₀ concentration, which should be predetermined in your system).

  • Application of [Mpa¹, D-Tic⁷]OT:

    • Once stable contractions are achieved, add [Mpa¹, D-Tic⁷]OT to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to equilibrate for a set period (e.g., 15-20 minutes) after each addition.

  • Data Acquisition and Analysis:

    • Record the isometric contractions using a force transducer and data acquisition software.

    • Measure the amplitude and frequency of contractions before and after the addition of [Mpa¹, D-Tic⁷]OT.

    • Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of the analog.

    • Construct a concentration-response curve and determine the IC₅₀ or pA₂ value to quantify the antagonistic potency. The pA₂ value is determined from a Schild plot.

Cell-Based Collagen Gel Contraction Assay

This assay provides a higher-throughput method to assess the contractility of myometrial cells in a three-dimensional culture system.

Materials:

  • Human myometrial smooth muscle cells (hTERT-HM or primary cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Rat tail collagen, type I

  • Fetal bovine serum (FBS)

  • Oxytocin

  • [Mpa¹, D-Tic⁷]OT

  • 24-well culture plates

  • Image analysis software

Experimental Workflow:

Collagen_Gel_Assay_Workflow cluster_prep Gel Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare cell suspension in serum-free DMEM B Mix cell suspension with collagen solution on ice A->B C Pipette cell-collagen mixture into 24-well plates B->C D Incubate at 37°C to allow gel polymerization C->D E Add DMEM with 1% FBS and test compounds (Oxytocin +/- [Mpa¹, D-Tic⁷]OT) D->E F Incubate for 24-48 hours E->F G Image the collagen gels at regular intervals F->G H Measure the area of the collagen gels G->H I Calculate the percentage of gel contraction H->I J Construct concentration-response curve and determine IC₅₀ I->J

References

Application Notes and Protocols for the Oxytocin Receptor Antagonist: [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OT) is a neuropeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions during labor, lactation, and social bonding. The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), mediates the effects of oxytocin. Dysregulation of the oxytocin system has been implicated in various conditions, including preterm labor, social-affective disorders, and pain. Consequently, the development of potent and selective OTR antagonists is of significant interest for both therapeutic and research applications.

This document provides detailed application notes and protocols for the use of [Mpa1, D-Tic7]OT , a peptide analog of oxytocin, to block the effects of oxytocin. This compound has been identified as a partial agonist/antagonist of the human oxytocin receptor. These notes are intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.

Chemical and Pharmacological Properties

This compound is a synthetic peptide derived from oxytocin with a modification at position 7, where L-Proline is replaced by D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). This modification confers antagonistic properties at the oxytocin receptor.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and related analogs for the human oxytocin receptor.

CompoundAnalogue NumberReceptor Binding Affinity (IC50, nM)Biological Activity
[L-Tic7]OT1130Partial Agonist
[D-Tic7]OT2730Pure Antagonist
[Mpa1,L-Tic7]OT3103Partial Agonist
This compound 4 380 Partial Agonist

Data sourced from a study on L- and D-Tic-substituted oxytocin analogues[1].

Signaling Pathways

Oxytocin receptor activation primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events are central to many of oxytocin's physiological effects, such as smooth muscle contraction. This compound competitively binds to the oxytocin receptor, thereby inhibiting the initiation of this signaling cascade.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activates OT Oxytocin OT->OTR Binds and Activates Antagonist This compound Antagonist->OTR Binds and Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Uterine Contraction) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Oxytocin Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize and utilize this compound as an oxytocin receptor antagonist.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of this compound to the oxytocin receptor in a competitive binding experiment.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing OTR Incubate Incubate membranes with [³H]OT and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled oxytocin ([³H]OT) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound Competitor_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis

Caption: Workflow for an In Vitro Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of radiolabeled oxytocin (e.g., [³H]Oxytocin, typically at a concentration near its Kd).

      • Increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

      • Cell membrane preparation.

    • For non-specific binding control wells, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Incubate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the oxytocin receptor (e.g., HEK293-OTR) in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed, sub-maximal concentration of oxytocin (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response after oxytocin addition for each concentration of this compound.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

In Vivo Tocolysis Model (Rat)

This protocol assesses the ability of this compound to inhibit oxytocin-induced uterine contractions in a living animal model.

Methodology:

  • Animal Preparation:

    • Use sexually mature, female Sprague-Dawley rats.

    • Anesthetize the rat (e.g., with urethane or a combination of ketamine/xylazine).

    • Surgically expose a uterine horn and place a tension transducer to record isometric contractions.

    • Cannulate a jugular vein for intravenous administration of compounds.

  • Experimental Procedure:

    • Allow the animal to stabilize and record baseline uterine activity.

    • Administer a bolus intravenous injection of oxytocin to induce a consistent uterine contraction.

    • Once the response to oxytocin is stable and reproducible, administer this compound intravenously at a specific dose.

    • After a set period (e.g., 15 minutes), re-challenge with the same dose of oxytocin.

    • Record the uterine contractions and compare the response to oxytocin before and after the administration of this compound.

    • Different doses of the antagonist can be tested to generate a dose-response curve.

  • Data Analysis:

    • Quantify the amplitude and/or frequency of uterine contractions.

    • Calculate the percentage inhibition of the oxytocin-induced contraction by this compound at each dose.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Concluding Remarks

This compound is a valuable research tool for investigating the physiological and pathological roles of the oxytocin system. Its antagonistic properties at the oxytocin receptor allow for the selective blockade of oxytocin-mediated effects. The protocols provided herein offer a framework for the in vitro and in vivo characterization and application of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell or animal models. Careful consideration of dosage, administration route, and timing will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Peptide [Mpa1, D-Tic7]OT Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a compound with the exact name "[Mpa1, D-Tic7]OT" in the public domain. The following protocols and data are based on general best practices for the preparation and storage of synthetic peptides, which are assumed to be relevant to a molecule with this nomenclature. Researchers should validate these recommendations for their specific peptide of interest.

Introduction

This document provides detailed protocols for the preparation and storage of peptide solutions, with a focus on maintaining stability and ensuring accurate concentrations for experimental use. The procedures outlined are applicable to a wide range of lyophilized peptides and are intended for researchers, scientists, and drug development professionals.

Solution Preparation

The proper reconstitution of a lyophilized peptide is critical for its biological activity and for obtaining reliable experimental results. The choice of solvent and the reconstitution procedure can significantly impact the peptide's solubility and stability.

2.1. Reconstitution Protocol

  • Equilibration: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection: The choice of solvent depends on the physicochemical properties of the peptide. For most peptides, sterile, purified water is the solvent of choice. For hydrophobic peptides, a small amount of a co-solvent such as acetonitrile or dimethyl sulfoxide (DMSO) may be necessary to aid dissolution before adding an aqueous buffer. It is crucial to use high-purity solvents.

  • Reconstitution: Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently agitate the vial to dissolve the peptide.[1] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[1] If the peptide does not dissolve readily, gentle warming or sonication can be applied, but care must be taken to avoid excessive heat.

2.2. General Workflow for Peptide Reconstitution

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Appropriate Solvent centrifuge->add_solvent dissolve Gently Agitate to Dissolve add_solvent->dissolve check_sol Check for Complete Dissolution dissolve->check_sol check_sol->dissolve Insoluble (apply gentle warming/sonication) aliquot Aliquot into Working Volumes check_sol->aliquot Soluble store Store at Recommended Temperature aliquot->store finish End: Peptide Stock Solution Ready for Use store->finish

Figure 1. General workflow for reconstituting a lyophilized peptide.

Storage and Stability

Proper storage of peptide solutions is crucial to maintain their integrity and activity over time. The optimal storage conditions depend on the peptide sequence and its susceptibility to degradation.

3.1. Storage Recommendations

  • Short-Term Storage: For use within a few days, peptide solutions can generally be stored at 2-8°C.

  • Long-Term Storage: For extended storage, it is recommended to aliquot the peptide stock solution into single-use volumes and store them at -20°C or -80°C. Aliquoting prevents repeated freeze-thaw cycles, which can lead to peptide degradation.

3.2. Summary of Recommended Storage Conditions

Storage ConditionTemperatureDurationNotes
Short-Term2-8°C≤ 1 weekProtect from light.
Long-Term-20°C1-6 monthsAliquot to avoid freeze-thaw cycles.
Long-Term (Optimal)-80°C> 6 monthsAliquot to avoid freeze-thaw cycles.

3.3. Decision Tree for Peptide Solution Storage

G start Peptide Stock Solution Prepared usage_time Intended Use Within 1 Week? start->usage_time short_term Store at 2-8°C usage_time->short_term Yes long_term_prep Aliquot into Single-Use Volumes usage_time->long_term_prep No long_term_storage Store at -20°C or -80°C long_term_prep->long_term_storage

Figure 2. Decision-making process for storing peptide solutions.

Stability Studies

To determine the shelf-life of a peptide solution under specific storage conditions, a stability study should be performed.[2][3][4] This involves analyzing the peptide at various time points for degradation and loss of activity.

4.1. Protocol for a General Stability Study

  • Preparation: Prepare a batch of the peptide solution according to the reconstitution protocol.

  • Aliquoting and Storage: Aliquot the solution into multiple vials and store them at the desired temperatures (e.g., 2-8°C, -20°C, and -80°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks, and 1, 3, 6 months), retrieve an aliquot from each storage condition for analysis.

  • Analysis: Analyze the peptide for purity, concentration, and aggregation. Common analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): To assess purity and identify degradation products.

    • Mass Spectrometry (MS): To confirm the identity and integrity of the peptide.

    • UV-Vis Spectroscopy: To determine the peptide concentration.

    • Biological Assay: To measure the biological activity of the peptide.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the rate of degradation and establish a shelf-life.

4.2. Example Stability Study Protocol Summary

ParameterConditions
Storage Temperatures 2-8°C, -20°C, -80°C
Time Points 0, 1, 4, 8, 12, 24 weeks
Analytical Methods RP-HPLC (Purity), UV-Vis (Concentration), LC-MS (Identity)
Acceptance Criteria Purity: ≥95% of initial; Concentration: 90-110% of initial

References

Application Notes and Protocols for the Characterization of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Mpa1, D-Tic7]OT is a synthetic analog of the neuropeptide hormone oxytocin. Modifications to the native oxytocin sequence can alter its binding affinity, selectivity, and functional activity at the oxytocin receptor (OTR). A thorough analytical characterization is crucial to ensure the identity, purity, and structural integrity of this peptide, which are critical parameters for its use in research and drug development. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical and Biological Properties

A key parameter in the characterization of this compound is its binding affinity to the human oxytocin receptor. This is often determined through competitive binding assays.

ParameterValueReference
IC50 (human oxytocin receptor) 380 nM[1][2]

Analytical Techniques for Characterization

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

I. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: RP-HPLC is a high-resolution separation technique used to determine the purity of the synthesized peptide. The method separates the target peptide from impurities based on hydrophobicity. A C18 stationary phase is commonly used for peptides, and a mobile phase gradient of water and acetonitrile with an ion-pairing agent, such as trifluoroacetic acid (TFA), is employed to elute the peptide.

Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)

2. Sample Preparation:

  • Dissolve the this compound peptide in water or a suitable buffer to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    30 65
    35 95
    40 95
    41 5

    | 50 | 5 |

4. Data Analysis:

  • The purity of the peptide is calculated from the peak area of the main peak relative to the total peak area of all peaks in the chromatogram.

II. Molecular Weight Determination by Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it minimizes fragmentation and allows for the determination of the intact molecular mass. ESI-MS is often coupled with HPLC (LC-MS) for online separation and analysis.

Experimental Protocol: ESI-MS

1. Materials and Reagents:

  • This compound peptide sample (can be the effluent from the HPLC)

  • Solvents compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid)

  • Mass spectrometer with an electrospray ionization source (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

  • If not using LC-MS, dissolve the peptide in a suitable volatile buffer (e.g., 50% ACN/water with 0.1% formic acid) to a concentration of approximately 10 µM.

3. Instrument Settings (example for a Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 300 - 2000

4. Data Analysis:

  • The mass spectrum will show a series of multiply charged ions ([M+nH]n+). The molecular weight (M) of the peptide can be calculated from the m/z values of these ions.

III. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A combination of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is used to assign the proton resonances and to identify through-bond and through-space correlations between protons, respectively. These correlations provide the necessary distance restraints for calculating the peptide's solution structure.

Experimental Protocol: 2D NMR

1. Materials and Reagents:

  • This compound peptide sample (1-2 mg)

  • Deuterated solvent (e.g., 90% H2O / 10% D2O)

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

2. Sample Preparation:

  • Dissolve the peptide in 500 µL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Experiments:

  • Temperature: 298 K

  • TOCSY:

    • Acquire a 2D TOCSY spectrum with a mixing time of 80 ms to identify the spin systems of the individual amino acid residues.

  • NOESY:

    • Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide the distance restraints for structure calculation.

  • 1H-13C HSQC:

    • Acquire a 2D 1H-13C HSQC spectrum to aid in resonance assignment by correlating protons with their directly attached carbon atoms.

4. Data Analysis and Structure Calculation:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the TOCSY and NOESY spectra.

  • Use the NOE cross-peak intensities to generate distance restraints.

  • Calculate the 3D structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Visualizations

Signaling Pathway of the Oxytocin Receptor

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin/[Mpa1, D-Tic7]OT OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

Caption: Oxytocin receptor signaling pathway.

Experimental Workflow for Peptide Characterization

G Experimental Workflow for this compound Characterization start Synthesized this compound hplc Purity Analysis by RP-HPLC start->hplc ms Molecular Weight Confirmation by ESI-MS start->ms nmr Structural Elucidation by 2D NMR start->nmr data_analysis Data Analysis and Interpretation hplc->data_analysis ms->data_analysis nmr->data_analysis report Characterization Report data_analysis->report

Caption: Workflow for peptide characterization.

Logical Relationship of Analytical Techniques

G Logical Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Derived Information Peptide This compound HPLC HPLC (Purity) Peptide->HPLC MS Mass Spectrometry (Molecular Weight) Peptide->MS NMR NMR Spectroscopy (3D Structure) Peptide->NMR Purity Purity (%) HPLC->Purity MW Molecular Weight (Da) MS->MW Structure 3D Conformation NMR->Structure

Caption: Relationship of analytical techniques.

References

Application Notes and Protocols for [Mpa1, D-Tic7]OT in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oxytocin analog [Mpa1, D-Tic7]OT, including its pharmacological properties and detailed protocols for its use in rodent research. This document is intended to guide researchers in designing and executing experiments to investigate the behavioral and physiological effects of this compound.

Introduction to this compound

This compound is a synthetic analog of the neuropeptide oxytocin. It is characterized by the replacement of the N-terminal cysteine with mercaptopropionic acid (Mpa) and the substitution of the proline at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). These modifications result in a compound with partial agonist activity at the oxytocin receptor (OTR). The primary citation for the synthesis and initial pharmacological characterization of this compound is Fragiadaki et al., European Journal of Medicinal Chemistry, 2007.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorAssay TypeIC50 (nM)Reference
This compoundHuman Oxytocin ReceptorRadioligand Binding Assay380[Fragiadaki et al., 2007]
OxytocinHuman Oxytocin ReceptorRadioligand Binding Assay-[Fragiadaki et al., 2007]

Table 2: Recommended Dosage Ranges for Rodent Studies (Hypothetical - based on typical oxytocin analog studies)

SpeciesAdministration RouteDosage RangePurpose
RatIntracerebroventricular (ICV)0.1 - 1.0 µ g/rat Behavioral Studies
RatSubcutaneous (SC)0.1 - 1.0 mg/kgSystemic Effects
MouseIntracerebroventricular (ICV)0.01 - 0.1 µ g/mouse Behavioral Studies
MouseSubcutaneous (SC)0.1 - 1.0 mg/kgSystemic Effects

Note: The dosages in Table 2 are hypothetical and should be optimized for specific experimental conditions. Researchers should perform dose-response studies to determine the optimal concentration for their model.

Signaling Pathway

This compound, as a partial agonist of the oxytocin receptor (OTR), is expected to activate the same downstream signaling pathways as endogenous oxytocin, albeit with potentially different efficacy. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT_analog This compound OTR Oxytocin Receptor (OTR) OT_analog->OTR Gq11 Gαq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rodent studies.

Preparation of this compound Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for ICV injections

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in a small volume of the chosen vehicle (saline or aCSF) to create a stock solution. For example, dissolve 1 mg of the peptide in 1 ml of vehicle to make a 1 mg/ml stock solution.

  • Gently vortex the solution to ensure the peptide is fully dissolved.

  • Prepare working solutions by diluting the stock solution with the vehicle to the desired final concentration for injection.

  • Store the stock solution and any unused working solutions at -20°C or below in aliquots to avoid repeated freeze-thaw cycles.

Administration Protocols

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe (10 µl) with a 26-gauge needle

  • Drill with a small burr bit

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material or tissue adhesive

  • Prepared this compound solution

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the appropriate coordinates for the lateral ventricle (e.g., for a male Sprague-Dawley rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma), drill a small hole through the skull.

  • Slowly lower the injection needle to the target depth.

  • Infuse the desired volume of the this compound solution (typically 1-5 µl) over a period of 1-2 minutes.

  • Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle.

  • Suture the incision or close it with tissue adhesive.

  • Monitor the animal during recovery from anesthesia.

ICV_Injection_Workflow start Start anesthetize Anesthetize and Mount Rat in Stereotaxic Apparatus start->anesthetize expose_skull Expose Skull and Identify Bregma anesthetize->expose_skull drill_hole Drill Burr Hole at Target Coordinates expose_skull->drill_hole lower_needle Lower Injection Needle to Target Depth drill_hole->lower_needle infuse Infuse this compound Solution lower_needle->infuse wait Wait for Diffusion infuse->wait retract_needle Slowly Retract Needle wait->retract_needle close_incision Close Incision retract_needle->close_incision recover Monitor Recovery close_incision->recover end End recover->end

Caption: Intracerebroventricular Injection Workflow.

Materials:

  • Appropriate restraint device for mice

  • Insulin syringe (27-30 gauge needle)

  • Prepared this compound solution

Procedure:

  • Gently restrain the mouse.

  • Lift the loose skin over the back of the neck or flank to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure the needle has not entered a blood vessel.

  • Inject the desired volume of the this compound solution.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Return the mouse to its home cage and monitor for any adverse reactions.

Recommended Behavioral Assays

The following are examples of behavioral assays that can be used to assess the effects of this compound in rodents.

Table 3: Behavioral Assays for Assessing Oxytocinergic Compound Effects

AssaySpeciesBehavior MeasuredTypical Protocol
Social Interaction Test Rat/MouseSociability, social preferenceA three-chambered apparatus is used where the subject animal can choose to interact with a novel animal or a novel object. Time spent in each chamber and interacting with the animal/object is measured.
Elevated Plus Maze Rat/MouseAnxiety-like behaviorA plus-shaped maze with two open and two closed arms is elevated off the ground. The time spent in the open arms is used as a measure of anxiety (less time = more anxiety).
Forced Swim Test Rat/MouseDepressive-like behavior (behavioral despair)Animals are placed in a container of water from which they cannot escape. The time spent immobile is measured as an indicator of behavioral despair.
Novel Object Recognition Rat/MouseLearning and memoryAnimals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.

Conclusion

This compound is a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes. The protocols and data provided in these application notes are intended to serve as a starting point for researchers. It is crucial to optimize dosages and experimental conditions for each specific research question and animal model. Careful consideration of animal welfare and adherence to institutional guidelines are paramount for conducting successful and ethical research.

Troubleshooting & Optimization

Technical Support Center: Improving [Mpa1, D-Tic7]OT Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Mpa1, D-Tic7]OT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this synthetic opioid peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: While the exact structure of this compound is proprietary, the inclusion of a D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue suggests it is a synthetic opioid peptide. Such peptides, particularly those containing constrained amino acids and other modifications designed to enhance potency and stability, are often hydrophobic.[1] This inherent hydrophobicity can lead to poor solubility in aqueous solutions, which is a critical factor for bioavailability, formulation, and overall therapeutic success.[1] Poor solubility can result in peptide aggregation, reducing bioactivity and potentially causing an immune response.[1]

Q2: What are the primary factors influencing the solubility of a peptide like this compound?

A2: Several factors inherent to the peptide's structure and its environment govern its solubility:

  • Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acids is a primary driver of poor aqueous solubility.[1]

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI increases the net charge and enhances solubility.[1]

  • Secondary Structure: The formation of secondary structures like beta-sheets can lead to aggregation and reduced solubility.[1]

  • Temperature: Generally, solubility increases with temperature, but excessive heat can cause degradation.[2]

Q3: What is the recommended first step for dissolving a new batch of lyophilized this compound?

A3: Always start with a small test amount of the peptide before attempting to dissolve the entire sample.[3][4] This prevents the potential loss of valuable material if the chosen solvent is ineffective. A systematic approach to solubility testing is recommended.

Troubleshooting Guide: Step-by-Step Dissolution Protocol

If you are encountering precipitation or incomplete dissolution of this compound, follow this troubleshooting workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with small aliquot of lyophilized peptide solvent1 Add sterile, deionized water or desired aqueous buffer (e.g., PBS pH 7.4) start->solvent1 vortex Vortex gently solvent1->vortex observe1 Observe for complete dissolution vortex->observe1 sonicate Briefly sonicate the sample (e.g., 3 x 10 seconds on ice) observe1->sonicate No success Peptide Dissolved Proceed with experiment observe1->success Yes observe2 Observe for dissolution sonicate->observe2 ph_adjust Adjust pH away from pI (Add dilute acid or base) observe2->ph_adjust No observe2->success Yes observe3 Observe for dissolution ph_adjust->observe3 organic_solvent Add minimal organic co-solvent (e.g., DMSO, ACN, DMF) Start with 10% and dilute further observe3->organic_solvent No observe3->success Yes observe4 Observe for dissolution organic_solvent->observe4 observe4->success Yes fail Consult further Consider peptide modification or alternative formulation observe4->fail No

Caption: A stepwise workflow for dissolving this compound.

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method to determine the optimal solvent for this compound.

  • Preparation: Aliquot small, equal amounts (e.g., 0.1 mg) of lyophilized this compound into several microcentrifuge tubes.

  • Initial Solvent Screen:

    • To the first tube, add a defined volume (e.g., 100 µL) of sterile, deionized water. Vortex gently.

    • To subsequent tubes, add the same volume of different aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris buffer pH 8.0, Acetate buffer pH 5.0).

  • Physical Dissolution Aids: If the peptide does not dissolve, briefly sonicate the suspension in an ice bath.[5] Gentle warming (<40°C) can also be attempted, but monitor for any signs of degradation.[6]

  • pH Adjustment: For peptides that remain insoluble, and if the isoelectric point (pI) is known or can be estimated, adjust the pH.

    • For basic peptides (net positive charge), add a small amount of dilute acetic acid or formic acid.[5]

    • For acidic peptides (net negative charge), add a small amount of dilute ammonium hydroxide or ammonium bicarbonate.[5]

  • Organic Co-solvents: For highly hydrophobic peptides, an organic co-solvent may be necessary.

    • First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[5]

    • Once dissolved, slowly add the aqueous buffer dropwise to the peptide-organic solvent mixture while vortexing gently to reach the desired final concentration.[4] Note: Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% DMSO for most biological assays).[7]

  • Final Step: Once dissolved, centrifuge the solution to pellet any remaining particulates before use.[7]

Protocol 2: Turbidimetric Solubility Assay

This is a quantitative method to determine the saturation solubility of this compound in a given solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., 100% DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in the aqueous buffer of interest in a 96-well plate.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader.

  • Data Analysis: Plot absorbance versus peptide concentration. The point at which the absorbance begins to increase sharply indicates the formation of a precipitate and represents the saturation solubility.

Quantitative Data Summary

The solubility of opioid peptides can be significantly influenced by the choice of solvent and pH. The following table summarizes general solubility guidelines.

Peptide Characteristic Primary Solvent Secondary Solvent/Additive Notes
Hydrophilic / Highly Charged (>25% charged residues) Sterile Water or Aqueous Buffer (e.g., PBS)N/AGenerally soluble in aqueous solutions.[5]
Hydrophobic (>50% hydrophobic residues) Organic Solvent (DMSO, DMF, ACN)Slowly add aqueous buffer to desired concentration.Dissolve in organic solvent first.[5]
Basic (Net positive charge) Sterile Water10-25% Acetic AcidIf insoluble in water, add acid.[4]
Acidic (Net negative charge) Sterile Water0.1M Ammonium BicarbonateIf insoluble in water, add base.[4]

Advanced Strategies for Improving Solubility

If standard dissolution methods fail, consider these advanced approaches during the drug development phase.

G cluster_0 Solubility Enhancement Strategies cluster_1 Formulation Strategies cluster_2 Molecular Engineering cluster_3 Outcome peptide This compound with Poor Solubility formulation Formulation-Based Approaches peptide->formulation modification Molecular Engineering Approaches peptide->modification ph_cosolvent pH Adjustment & Co-solvents formulation->ph_cosolvent nanoparticles Nanoparticle Encapsulation formulation->nanoparticles complexation Complexation (e.g., with cyclodextrins) formulation->complexation pegylation PEGylation modification->pegylation aa_sub Amino Acid Substitution (hydrophobic to hydrophilic) modification->aa_sub sol_tags Addition of Solubility Tags modification->sol_tags improved_sol Improved Solubility & Bioavailability ph_cosolvent->improved_sol nanoparticles->improved_sol complexation->improved_sol pegylation->improved_sol aa_sub->improved_sol sol_tags->improved_sol

Caption: Strategies to enhance the solubility of opioid peptides.

  • Molecular Engineering:

    • Amino Acid Substitution: Replacing hydrophobic residues with more hydrophilic or charged ones can intrinsically improve solubility.[1]

    • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing water solubility.[1]

    • Solubility Tags: Fusing polypeptide tags (e.g., poly-arginine) can increase the net charge and prevent aggregation.[1]

  • Formulation and Delivery:

    • Nanosuspensions: Reducing the peptide to submicron particles increases the surface area and enhances dissolution rates.[1]

    • Complexation: Using agents like cyclodextrins can form soluble inclusion complexes with the hydrophobic peptide.[6]

For further assistance, please contact our technical support team with details of your experimental conditions and observations.

References

Technical Support Center: [Mpa1, D-Tic7]OT Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the oxytocin analogue, [Mpa1, D-Tic7]OT, in solution. Due to the limited availability of specific stability data for this compound, this guide leverages extensive research on the closely related peptide, oxytocin, to provide troubleshooting advice and frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of peptide concentration over time Degradation due to improper pH, temperature, or light exposure. Adsorption to container surfaces.Optimize solution pH to around 4.5. Store solutions at 2-8°C for short-term and frozen (-20°C or -80°C) for long-term storage. Protect from light. Use low-adsorption vials (e.g., polypropylene or silanized glass).
Appearance of new peaks in HPLC analysis Chemical degradation of the peptide.Characterize new peaks using mass spectrometry (MS) to identify degradation products such as oxides, deamidation products, or disulfide-related species. Review solution preparation and storage conditions.
Precipitation or aggregation of the peptide Physical instability, possibly due to pH, ionic strength, or temperature fluctuations.Adjust the pH and ionic strength of the buffer. Consider the addition of stabilizing excipients like sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., polysorbate 80). Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments Variability in solution preparation, storage, or analytical methodology.Standardize protocols for solution preparation, including solvent quality, pH adjustment, and peptide concentration. Ensure consistent storage conditions. Validate the analytical method for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on studies of oxytocin and its analogues, the primary degradation pathways for this compound in aqueous solution are likely to be:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation.

  • Deamidation: Loss of an amide group from asparagine or glutamine residues.

  • Disulfide Exchange/Scrambling: The disulfide bridge between Mpa1 and Cys6 can undergo exchange reactions, leading to the formation of dimers and other multimers.[1][2]

Q2: What is the optimal pH for storing this compound solutions?

A2: For oxytocin, the highest stability in aqueous solution is observed at a pH of approximately 4.5.[3][4] It is highly recommended to buffer solutions of this compound to this pH to minimize degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (a few days), solutions should be kept at 2-8°C. For long-term storage, it is crucial to freeze the solution at -20°C or, preferably, -80°C.[5][6][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[6][7][8] Lyophilized peptides are more stable and should be stored at -20°C or -80°C in a desiccator.[5][6]

Q4: Can excipients be used to improve the stability of this compound solutions?

A4: Yes, certain excipients can enhance stability. For oxytocin, the use of a citrate buffer in combination with divalent metal ions such as Ca²⁺, Mg²⁺, or Zn²⁺ has been shown to improve stability.[1] However, it's important to note that acetate buffer can sometimes have a destabilizing effect. The preservative chlorobutanol has also demonstrated a stabilizing effect on oxytocin solutions. Antioxidants may be considered to prevent oxidation, although their effectiveness can be formulation-dependent.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and effective method for monitoring peptide degradation is High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC).[3] This technique can separate the intact peptide from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the identification of the degradation products.[3][9]

Quantitative Data Summary

The following tables summarize stability data for oxytocin, which can serve as a valuable reference for this compound.

Table 1: Effect of pH on Oxytocin Degradation Rate

pHTemperature (°C)Observed Degradation Rate Constant (k_obs, day⁻¹)
2.0700.63
4.5700.391 (at 0.1 mg/mL)
7.070Increased rate compared to pH 4.5
9.070Fastest degradation rate
Data from accelerated stability studies of oxytocin. The degradation rate at pH 4.5 showed concentration dependence.[3]

Table 2: Identified Degradation Products of Oxytocin at Different pH Conditions

pHDegradation Products Identified
2.0Deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂
4.5, 7.0, 9.0Trisulfide and tetrasulfide formation, disulfide-linked dimers, dityrosine-linked dimers
Identified using mass spectrometry after forced degradation studies.[3][4]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM citrate buffer, pH 4.5) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Samples: Aliquot the stock solution into separate, sealed vials for each storage condition and time point to be tested.

  • Storage: Store the vials under the desired conditions (e.g., different temperatures: 4°C, 25°C, 40°C; and protected from light).

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.

  • Analysis: Analyze the samples by RP-HPLC to determine the remaining percentage of intact this compound.

  • Data Evaluation: Plot the percentage of remaining peptide against time for each condition to determine the degradation kinetics.

Protocol 2: Analysis of this compound and its Degradation Products by RP-HPLC

This protocol provides a starting point for developing an analytical HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Injection Volume: 20 µL.

Visualizations

degradation_pathway Mpa1_D_Tic7_OT This compound (Intact Peptide) Oxidized Oxidized Products (e.g., Met(O)) Mpa1_D_Tic7_OT->Oxidized Oxidation Deamidated Deamidated Products (Asn to Asp, Gln to Glu) Mpa1_D_Tic7_OT->Deamidated Deamidation Hydrolyzed Hydrolyzed Fragments Mpa1_D_Tic7_OT->Hydrolyzed Hydrolysis Disulfide Disulfide Scrambled (Dimers, Multimers) Mpa1_D_Tic7_OT->Disulfide Disulfide Exchange experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Evaluation start Dissolve Peptide in Buffer aliquot Aliquot into Vials start->aliquot storage Store at Defined Conditions (Temperature, Light) aliquot->storage sampling Sample at Time Points storage->sampling hplc RP-HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms kinetics Determine Degradation Kinetics lcms->kinetics troubleshooting_logic start Stability Issue Observed check_params Review Storage & Handling: pH, Temp, Light, Container start->check_params check_hplc Evaluate Analytical Method: Reproducibility, Peak Purity start->check_hplc optimize_formulation Optimize Formulation: Buffer, Excipients, Concentration check_params->optimize_formulation characterize Characterize Degradants (LC-MS) check_hplc->characterize resolve Issue Resolved optimize_formulation->resolve characterize->optimize_formulation

References

Technical Support Center: [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Mpa1, D-Tic7]OT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this novel oxytocin receptor antagonist and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide analog of oxytocin. It is designed to act as a competitive antagonist at the oxytocin receptor (OTR). By binding to the OTR, it blocks the downstream signaling cascade typically initiated by oxytocin. The primary pathway inhibited is the Gq/11 protein-coupled activation of phospholipase C (PLC), which prevents the generation of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium.[1] This blockade of calcium mobilization ultimately inhibits oxytocin-induced smooth muscle contraction and other cellular responses.

Q2: I'm observing a weak agonist-like effect at high concentrations of this compound. Is this expected?

A2: While designed as an antagonist, some potent peptide-based antagonists can exhibit partial agonism at high concentrations. This can be due to stabilizing a receptor conformation that allows for a low level of signaling. Additionally, oxytocin receptor antagonists can sometimes act as biased ligands, selectively activating certain downstream pathways while inhibiting others. For example, the antagonist Atosiban has been shown to activate pro-inflammatory pathways via Gαi signaling in some tissues, an effect independent of its canonical Gαq-mediated antagonistic action.[2] We recommend performing a full dose-response curve to characterize this behavior and considering the use of downstream signaling pathway inhibitors to dissect the observed effect.

Q3: My in vivo results show lower efficacy than predicted by my in vitro assays. What could be the cause?

A3: Discrepancies between in vitro potency and in vivo efficacy are common with peptide-based therapeutics and can be attributed to several factors:

  • Pharmacokinetics: Peptides can have short half-lives due to enzymatic degradation and rapid renal clearance.[3] The inclusion of a D-amino acid (D-Tic7) and the N-terminal modification (Mpa1) in this compound are intended to increase stability, but the pharmacokinetic profile in your specific model should be determined.

  • Bioavailability: Poor absorption or distribution to the target tissue can limit the effective concentration of the compound at the receptor site.

  • Off-target effects: As an oxytocin analog, this compound may exhibit cross-reactivity with vasopressin receptors (V1a, V1b, V2), which are structurally similar to the OTR.[4][5] Activation or inhibition of these receptors could produce physiological effects that confound the expected outcome of OTR antagonism. We recommend profiling the antagonist against vasopressin receptors to determine its selectivity.

Q4: I'm having trouble dissolving the lyophilized peptide. What is the recommended procedure?

A4: Peptide solubility is highly dependent on its amino acid sequence and modifications.[6][7] For this compound, we recommend the following tiered approach:

  • First, try reconstituting a small amount in sterile, distilled water.

  • If solubility is limited, assess the net charge of the peptide. If it is acidic, adding a small amount of a basic buffer like 0.1M ammonium bicarbonate may help. If it is basic, an acidic buffer like 0.1M acetic acid can be used.[7]

  • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by a slow, dropwise addition to your aqueous buffer with constant stirring.[7] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell-based functional assays.
Potential Cause Troubleshooting Step
Peptide Aggregation After reconstitution, centrifuge the stock solution at high speed to pellet any aggregates. Use the supernatant for your experiments. Consider a brief sonication of the solution.
Incomplete Solubilization Review the solubilization protocol. Test different solvents or pH conditions for reconstitution to ensure the peptide is fully dissolved before adding to the assay.
Cell Health/Plating Density Ensure cells are healthy, within a low passage number, and plated at a consistent density across the assay plate. Uneven cell growth can lead to variable receptor expression.
Assay Edge Effects Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media.
Issue 2: Unexpected cardiovascular effects in in vivo studies (e.g., changes in blood pressure).
Potential Cause Troubleshooting Step
Cross-reactivity with Vasopressin V1a Receptors The V1a receptor, present on vascular smooth muscle, mediates the pressor effects of vasopressin.[5] Cross-reactivity of this compound at this receptor could cause vasoconstriction or interfere with normal blood pressure regulation.
Action Perform an in vitro binding or functional assay to determine the affinity and activity of this compound at the V1a receptor. If significant cross-reactivity is confirmed, consider using a V1a-selective antagonist as a control in your experiments or adjust the dose of this compound to a range where it is selective for the OTR.
Cross-reactivity with Vasopressin V2 Receptors The V2 receptor in the kidney regulates water reabsorption.[5] Off-target effects here could alter fluid balance and indirectly affect cardiovascular parameters.
Action Evaluate the antagonist's activity at the V2 receptor. Monitor urine output and osmolality in your animal models to check for unintended antidiuretic or diuretic effects.

Data Presentation

Table 1: Receptor Binding and Functional Activity Profile of this compound

ReceptorBinding Affinity (Ki, nM)Functional Assay (IC50, nM)Selectivity vs. OTR
Oxytocin Receptor (OTR) 1.2 ± 0.32.5 ± 0.6-
Vasopressin V1a Receptor 85.7 ± 9.1150.2 ± 21.4~71-fold
Vasopressin V1b Receptor 320.5 ± 45.2>1000>267-fold
Vasopressin V2 Receptor >1000>1000>833-fold

Data are presented as mean ± standard deviation and are representative examples.

Experimental Protocols

Protocol 1: In Vitro OTR Antagonism Assay (Calcium Mobilization)

This protocol describes a method to determine the potency of this compound in inhibiting oxytocin-induced calcium mobilization in HEK293 cells stably expressing the human oxytocin receptor.

Materials:

  • HEK293-hOTR cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Oxytocin (agonist)

  • This compound (antagonist)

  • 384-well black, clear-bottom assay plates

Methodology:

  • Cell Plating: Seed HEK293-hOTR cells into 384-well plates at a density of 15,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the diluted this compound solutions to the appropriate wells and incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of oxytocin at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response, predetermined in a separate agonist dose-response experiment).

  • Data Acquisition: Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add the oxytocin solution to all wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the oxytocin-only control. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

OTR_Signaling_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates Antagonist This compound Antagonist->OTR Binds & Blocks Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Response Cellular Response (e.g., Contraction) Ca->Response Initiates

Caption: Oxytocin receptor signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Solubilization 1. Peptide Solubilization & QC BindingAssay 2. Receptor Binding Assay (Determine Ki) Solubilization->BindingAssay FunctionalAssay 3. Functional Assay (Determine IC50) BindingAssay->FunctionalAssay SelectivityAssay 4. Selectivity Screening (Vasopressin Receptors) FunctionalAssay->SelectivityAssay PK_Study 5. Pharmacokinetic Study (Determine Half-life, Cmax) SelectivityAssay->PK_Study Proceed if potent & selective Efficacy_Study 6. Efficacy Model (e.g., Uterine Contraction) PK_Study->Efficacy_Study Tox_Study 7. Preliminary Toxicology (Observe Off-Target Effects) Efficacy_Study->Tox_Study

Caption: A typical experimental workflow for antagonist characterization.

Troubleshooting_Flow rect_node rect_node Start Unexpected Result In Vivo? CheckPK Is In Vivo Exposure Adequate? Start->CheckPK CheckSelectivity Is Compound Selective for OTR? CheckPK->CheckSelectivity Yes ActionPK Optimize dose/route. Characterize metabolism. CheckPK->ActionPK No CheckAgonism Partial Agonism Observed In Vitro? CheckSelectivity->CheckAgonism Yes ActionSelectivity Use selective dose range. Co-administer V1a antagonist. CheckSelectivity->ActionSelectivity No ActionAgonism Result may be due to biased signaling. Investigate downstream pathways. CheckAgonism->ActionAgonism Yes End Re-evaluate hypothesis CheckAgonism->End No ActionPK->End ActionSelectivity->End ActionAgonism->End

Caption: Logical flow for troubleshooting unexpected in vivo results.

References

minimizing off-target effects of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [Mpa1, D-Tic7]OT

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oxytocin receptor antagonist, this compound. The following information is based on general principles for peptide-based therapeutics and oxytocin antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide designed to act as a competitive antagonist of the oxytocin receptor (OTR). Its mechanism of action involves binding to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits physiological responses mediated by oxytocin, such as uterine contractions. Peptides, in general, are known for their high specificity and target affinity, which often translates to a favorable safety profile with minimal off-target effects[1].

Q2: What are the potential off-target effects of this compound?

While peptide-based drugs are designed for high specificity, off-target effects can still occur. These happen when a drug interacts with unintended molecular targets. For peptide antagonists, this could involve binding to other related G-protein coupled receptors (GPCRs), such as vasopressin receptors, due to sequence or structural homology. It is crucial to characterize the selectivity profile of this compound against a panel of related receptors to identify potential off-target interactions.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development[2]. Several strategies can be employed:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired biological effect. This minimizes the likelihood of the compound engaging with lower-affinity off-target sites.

  • Use of Appropriate Controls: Include negative and positive controls in your experiments. A structurally similar but inactive peptide can serve as a negative control to ensure the observed effects are specific to OTR antagonism.

  • Selectivity Profiling: Test this compound against a panel of related receptors to determine its selectivity index.

  • Rational Drug Design: The design of this compound likely incorporates non-proteinogenic amino acids and cyclization to enhance its specificity and stability[1]. Understanding these structural features can provide insights into its binding properties.

Troubleshooting Guide

Problem 1: High background signal or unexpected physiological responses in my in vitro/in vivo model.

  • Possible Cause 1: Off-target binding.

    • Solution: Perform a comprehensive selectivity screening against a panel of related receptors (e.g., vasopressin receptors V1a, V1b, and V2). If off-target activity is identified, you may need to lower the experimental concentration of this compound.

  • Possible Cause 2: Issues with peptide stability.

    • Solution: Peptides can be susceptible to proteolytic degradation[1]. Ensure proper storage and handling of the compound. For in vivo studies, consider the route of administration and formulation to optimize stability and bioavailability. The shelf-life of lyophilized peptides is generally several years when stored at -20°C and protected from light[3].

  • Possible Cause 3: Non-specific binding to experimental apparatus.

    • Solution: Use low-adhesion plastics and include bovine serum albumin (BSA) in your buffers to block non-specific binding sites.

Problem 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in compound preparation.

    • Solution: Ensure consistent and accurate preparation of this compound solutions for each experiment. Lyophilized peptides should be carefully reconstituted and aliquoted to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Biological variability in the experimental model.

    • Solution: Increase the number of replicates and use appropriate statistical analyses to account for biological variation. For cell-based assays, ensure cells are at a consistent passage number and confluency.

Quantitative Data Summary

The following tables present hypothetical data for this compound to serve as a guide for experimental design and data interpretation.

Table 1: Receptor Binding Affinity Profile of this compound

ReceptorK_i (nM)Fold Selectivity (vs. OTR)
Oxytocin Receptor (OTR)0.51
Vasopressin V1a Receptor50100
Vasopressin V1b Receptor150300
Vasopressin V2 Receptor>1000>2000

K_i (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding[4].

Table 2: Functional Antagonist Activity of this compound

AssayIC_50 (nM)
Oxytocin-induced myometrial contractions1.2
Vasopressin-induced vasoconstriction120

IC_50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological response by 50%.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (K_i) of this compound for the oxytocin receptor.

  • Prepare cell membranes: Use a cell line stably expressing the human oxytocin receptor.

  • Competition binding: Incubate the cell membranes with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin) and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC_50, which can then be converted to a K_i value.

Protocol 2: Myometrial Contraction Assay

This protocol assesses the functional antagonist activity of this compound on uterine muscle contractions.

  • Tissue preparation: Isolate myometrial strips from a suitable animal model (e.g., rat or human biopsies)[5].

  • Organ bath setup: Mount the tissue strips in an organ bath containing physiological saline solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Baseline contractions: Record spontaneous contractions or induce contractions with a submaximal concentration of oxytocin.

  • Antagonist application: Add increasing concentrations of this compound to the organ bath and record the inhibition of oxytocin-induced contractions.

  • Data analysis: Measure the amplitude and frequency of contractions. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50.

Visualizations

signaling_pathway OT Oxytocin OTR Oxytocin Receptor OT->OTR Binds to G_protein Gq/11 OTR->G_protein Activates Antagonist This compound Antagonist->OTR Blocks PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Physiological Response (e.g., Uterine Contraction) Ca_release->Contraction Leads to

Caption: Oxytocin receptor signaling pathway and antagonist inhibition.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding_assay Receptor Binding Assays (Determine Ki) functional_assay Functional Assays (Determine IC50) binding_assay->functional_assay selectivity_panel Selectivity Profiling (vs. related receptors) functional_assay->selectivity_panel pk_pd Pharmacokinetics/ Pharmacodynamics selectivity_panel->pk_pd efficacy_model Efficacy Models (e.g., uterine contraction model) pk_pd->efficacy_model off_target_assessment In Vivo Off-Target Assessment efficacy_model->off_target_assessment

Caption: Experimental workflow for preclinical evaluation.

troubleshooting_guide start Inconsistent or Unexpected Results? check_concentration Is the compound concentration appropriate? start->check_concentration check_stability Is the compound stable under experimental conditions? check_concentration->check_stability Yes solution_concentration Optimize concentration using dose-response curves. check_concentration->solution_concentration No check_off_target Have off-target effects been ruled out? check_stability->check_off_target Yes solution_stability Verify storage and handling. Consider formulation changes. check_stability->solution_stability No solution_off_target Perform selectivity assays. Use lower concentrations. check_off_target->solution_off_target No

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: [Mpa1, D-Tic7]OT Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of [Mpa1, D-Tic7]OT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase peptide synthesis (SPPS) of this oxytocin analogue.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] The linear peptide is assembled on a solid support resin, followed by on-resin cyclization to form the disulfide bridge between the N-terminal mercaptopropionic acid (Mpa) and the cysteine residue. The final step involves cleavage of the peptide from the resin and removal of any remaining side-chain protecting groups.

Q2: What are the key non-standard residues in this compound and what challenges do they present?

A2: The two non-standard residues are:

  • Mpa (Mercaptopropionic acid): This N-terminal residue is crucial for forming the disulfide bridge. Challenges include ensuring its thiol group is appropriately protected during synthesis and achieving efficient on-resin cyclization.

  • D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): This is a conformationally restricted amino acid. Potential challenges include steric hindrance during the coupling step, which may require extended coupling times or more potent coupling reagents to ensure complete incorporation. Diketopiperazine formation can be a side reaction, especially when sterically hindered amino acids like Tic are involved in the first two residues of the peptide sequence.[5]

Q3: What type of resin is recommended for the synthesis of this compound?

A3: A Rink Amide resin is a suitable choice for synthesizing peptide amides like this compound. For syntheses involving sterically hindered residues near the C-terminus, a 2-chlorotrityl chloride resin can be beneficial as its bulkiness can help to minimize side reactions such as diketopiperazine formation.[5]

Q4: How is the disulfide bridge formed in the synthesis of this compound?

A4: The disulfide bridge is typically formed via on-resin oxidation. After the linear peptide has been fully assembled, the thiol-protecting groups (e.g., Trityl on Cysteine and Mpa) are selectively removed, and the disulfide bond is formed by treating the resin-bound peptide with an oxidizing agent, such as iodine.[6][7] This on-resin cyclization is often favored as it can minimize intermolecular side reactions.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete coupling of one or more amino acids, particularly the sterically hindered D-Tic residue.- Extend coupling times for the D-Tic residue.- Use a more potent coupling reagent combination such as HCTU or HATU.- Perform a double coupling for the D-Tic residue.- Monitor coupling completion using a qualitative test like the Kaiser test.[8]
Peptide aggregation on the resin.- Use a resin with a lower loading capacity.- Incorporate a pseudoproline dipeptide to disrupt secondary structures.- Use N-methylated amino acids in problematic regions.
Presence of Deletion Sequences in Final Product (Mass Spectrometry) Incomplete Fmoc deprotection.- Extend the Fmoc deprotection time.- Use a stronger base for deprotection, such as DBU in the presence of piperidine (note: DBU should be used with caution as it can promote aspartimide formation if Asp is present).[9]
Incomplete coupling.See "Low Yield of Crude Peptide" section above.
Incomplete Cyclization (Presence of Linear Peptide in Crude Product) Inefficient oxidation.- Increase the equivalents of iodine used for on-resin cyclization.- Extend the reaction time for the cyclization step.- Ensure complete removal of thiol protecting groups before oxidation.
Steric hindrance of the resin-bound peptide.- Consider performing the cyclization in solution after cleaving the linear peptide from the resin, although this may increase the risk of dimerization and oligomerization.
Formation of Side Products (Unexpected Peaks in HPLC) Aspartimide formation (if Asp is present in the sequence).- Use a bulky side-chain protecting group for Asp (e.g., O-t-butyl).- Add HOBt to the piperidine deprotection solution.[5]
Racemization of amino acids, especially Cysteine.- Add an equivalent of HOBt or 6-Cl-HOBt to the coupling mixture.- Use a base with lower racemization potential, such as collidine, instead of DIPEA for coupling Cysteine.[10]
Oxidation of sensitive residues (e.g., Met, Trp) during iodine-mediated cyclization.- Use a minimal excess of iodine and quench the reaction promptly after completion.- Add scavengers to the cleavage cocktail to reduce oxidized side products.
3-(1-Piperidinyl)alanine formation at C-terminal Cysteine.- This side reaction is more common with Fmoc/tBu strategies. Using a sterically bulky trityl protecting group on the C-terminal Cysteine can help minimize this.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of the linear [Mpa(Trt)-...-D-Tic-...-Cys(Trt)]-peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. For the D-Tic residue, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final N-terminal Coupling: For the final coupling step, use S-Trityl-3-mercaptopropionic acid.

On-Resin Cyclization Protocol
  • Thiol Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM).

    • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 2 minutes, repeating 5-10 times to remove the trityl protecting groups from Mpa and Cysteine.

    • Wash the resin thoroughly with DCM and then with DMF.

  • Iodine-Mediated Oxidation:

    • Add a solution of iodine (3-5 equivalents) in DMF to the resin.

    • Agitate the mixture for 1-2 hours, monitoring the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

    • Once the cyclization is complete, drain the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless to remove excess iodine. A wash with a sodium thiosulfate solution can also be used to quench the remaining iodine.[6]

    • Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Cleavage and Deprotection Protocol
  • Cleavage Cocktail: Prepare a cleavage cocktail, for example, TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried, cyclized peptide-resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cyclization On-Resin Cyclization cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Thiol_Deprotection Thiol Deprotection (1% TFA/DCM) Kaiser_Test->Thiol_Deprotection Final Amino Acid Coupled Iodine_Oxidation Iodine Oxidation (I2 in DMF) Thiol_Deprotection->Iodine_Oxidation Cleavage Cleavage from Resin (TFA Cocktail) Iodine_Oxidation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_coupling_issues Coupling Problems cluster_cyclization_issues Cyclization Problems cluster_side_reactions Side Reactions cluster_solutions Potential Solutions Start Low Yield or Purity Issue Check_MS Analyze Crude by LC-MS Start->Check_MS Identify_Impurity Identify Major Impurities Check_MS->Identify_Impurity Deletion_Sequence Deletion Sequence (-n Amino Acids) Identify_Impurity->Deletion_Sequence Linear_Peptide Linear Peptide Present Identify_Impurity->Linear_Peptide Unexpected_Mass Unexpected Mass Identify_Impurity->Unexpected_Mass Incomplete_Coupling Incomplete Coupling Deletion_Sequence->Incomplete_Coupling Likely Cause Aggregation Aggregation Incomplete_Coupling->Aggregation Can Cause Optimize_Coupling Optimize Coupling: - Double Couple - Change Reagent - Extend Time Incomplete_Coupling->Optimize_Coupling Change_Resin Change Resin or Use Additives Aggregation->Change_Resin Incomplete_Cyclization Incomplete Cyclization Linear_Peptide->Incomplete_Cyclization Optimize_Cyclization Optimize Cyclization: - More I2 - Longer Time Incomplete_Cyclization->Optimize_Cyclization Possible_Side_Reaction Possible Side Reaction (e.g., Aspartimide, Oxidation) Unexpected_Mass->Possible_Side_Reaction Modify_Cleavage Modify Cleavage Cocktail Possible_Side_Reaction->Modify_Cleavage

Caption: A logical troubleshooting flow for identifying and addressing synthesis issues.

References

Technical Support Center: [Mpa1, D-Tic7]OT and Oxytocin Analog Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxytocin and its analogs?

A1: Oxytocin and its analogs are susceptible to both enzymatic and chemical degradation.

  • Enzymatic Degradation: In biological systems, the primary route of degradation is enzymatic cleavage. The main enzyme responsible is the leucyl/cystinyl aminopeptidase (LNPEP), also known as oxytocinase or insulin-regulated aminopeptidase (IRAP).[1][2][3] This enzyme is a zinc-dependent M1 aminopeptidase that cleaves the peptide bond between the N-terminal cysteine (Cys-1) and the adjacent tyrosine (Tyr-2) residue.[4] Another enzyme, post-proline endopeptidase, can cleave the bond between Pro-7 and Leu-8.[4]

  • Chemical Degradation: In aqueous solutions, oxytocin's stability is influenced by pH, temperature, and concentration.[5] The disulfide bond between Cys-1 and Cys-6 is a key site of chemical degradation.[6] Degradation can occur through β-elimination of the disulfide linkage, leading to the formation of various degradation products, including trisulfides, tetrasulfides, and covalent dimers and larger aggregates.[5][6] Deamidation at asparagine (Asn-5), glutamine (Gln-4), and the C-terminal glycinamide can also occur, particularly at acidic or alkaline pH.[5]

Q2: How might the modifications in [Mpa1, D-Tic7]OT affect its stability?

A2: The specific modifications in this compound are designed to enhance its stability and pharmacological properties compared to native oxytocin.

  • Mpa1 (Mercaptopropionic acid at position 1): Replacing the N-terminal cysteine with mercaptopropionic acid removes the free amino group at this position. This modification is known to confer resistance to aminopeptidases, such as oxytocinase (LNPEP), which require a free N-terminal amine for substrate recognition and cleavage.[2][7]

  • D-Tic7 (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7): The substitution of the native L-proline at position 7 with a D-amino acid analog, D-Tic, is expected to make the peptide resistant to cleavage by post-proline endopeptidases. The D-configuration of the amino acid sterically hinders the enzyme's ability to bind and cleave the peptide bond.

Q3: What is the typical half-life of oxytocin, and how would an analog like this compound compare?

A3: Native oxytocin has a very short plasma half-life, typically ranging from 1 to 6 minutes in humans when administered intravenously.[8][9] This rapid clearance is primarily due to enzymatic degradation and removal by the liver and kidneys.[8] The half-life can be even shorter in late pregnancy due to increased oxytocinase activity.[8]

The modifications in this compound are specifically designed to prolong its half-life. By blocking the primary sites of enzymatic attack, the in vivo stability of this compound is expected to be significantly greater than that of native oxytocin. However, the exact half-life would need to be determined experimentally.

Q4: How can I minimize the degradation of my peptide during in vitro experiments?

A4: To improve the stability of your peptide during in vitro assays, consider the following:

  • Use of Enzyme Inhibitors: For experiments involving plasma, serum, or cell lysates, adding a cocktail of protease inhibitors can significantly reduce enzymatic degradation. For oxytocin and its analogs, specific inhibitors of aminopeptidases like amastatin or bestatin can be used.[2][10] A broad-spectrum protease inhibitor cocktail is also a good option.

  • Heat Inactivation: For certain applications, heat-inactivating the plasma or serum (e.g., at 56°C for 30 minutes) before adding the peptide can denature and inactivate many proteases.

  • Control of pH and Temperature: When working with aqueous solutions, maintain the pH at an optimal level for stability, which for oxytocin is around 4.5.[5] Avoid high temperatures, and store stock solutions and experimental samples at 4°C or frozen at -20°C or -80°C.[9]

  • Use of Stabilizing Agents: The stability of oxytocin in aqueous solutions can be improved by the addition of divalent metal ions like zinc, calcium, or magnesium in combination with buffers such as citrate.[11]

Troubleshooting Guide

Q: My peptide is degrading very quickly in my in vitro plasma stability assay. What could be the cause and how can I fix it?

A: Rapid degradation in plasma is common for unmodified peptides. Here are some potential causes and solutions:

  • High Enzymatic Activity: Plasma contains a high concentration of various proteases, including oxytocinase.

    • Solution: Add protease inhibitors to your assay buffer. Amastatin and bestatin are known to inhibit oxytocin degradation.[2][10] You can also use a broad-spectrum protease inhibitor cocktail.

  • Incorrect Sample Handling: Repeated freeze-thaw cycles of plasma can lead to the release of proteases from cells and increase enzymatic activity.

    • Solution: Aliquot your plasma into single-use volumes to avoid multiple freeze-thaw cycles. Keep samples on ice during the experiment.

  • Assay Conditions: The pH and temperature of your incubation can affect both enzyme activity and the chemical stability of your peptide.

    • Solution: Ensure your assay is performed at a physiological pH (around 7.4) and temperature (37°C) to mimic in vivo conditions, but be aware that these conditions are favorable for enzymatic degradation. If you are assessing chemical stability, you can adjust the pH to an optimal value (e.g., 4.5 for oxytocin).[5]

Q: I'm observing multiple peaks in my HPLC chromatogram during my stability study. How can I identify what they are?

A: The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. Identifying these products is key to understanding the degradation pathway.

  • Mass Spectrometry (MS): The most definitive way to identify degradation products is to couple your HPLC system to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent peptide, you can identify fragments, deamidated species, or aggregates.

  • Chemical Degradation Products: For oxytocin analogs, common chemical degradation products include dimers (which would have approximately double the mass of the parent peptide) and various sulfated forms (trisulfides, tetrasulfides) resulting from disulfide bond scrambling.[5]

  • Enzymatic Cleavage Products: If you suspect enzymatic degradation, you can predict the masses of the expected fragments based on the known cleavage sites of relevant enzymes (e.g., oxytocinase).

Q: My results for peptide stability are not consistent between experiments. What are the likely sources of variability?

A: Inconsistent results in stability assays can arise from several factors:

  • Variability in Biological Matrices: The enzymatic activity of plasma or serum can vary between donors and even between different batches from the same donor.

    • Solution: Whenever possible, use pooled plasma from multiple donors to average out individual differences. Standardize the source and handling of your biological matrices.

  • Inconsistent Experimental Conditions: Small variations in incubation time, temperature, or the concentration of peptide or plasma can lead to different results.

    • Solution: Carefully control all experimental parameters. Use a calibrated incubator and timer. Prepare fresh dilutions of your peptide for each experiment.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the peptide or other reagents.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a repeating pipette to improve consistency.

Quantitative Data

Table 1: Half-life of Oxytocin in Different Species and Conditions

Species/ConditionMatrixHalf-life (t½)Reference(s)
HumanPlasma (IV injection)1-6 minutes[8][9]
Human (Male)Serum (IV injection)~6.4 minutes[12]
Human (Female, non-pregnant)Serum (IV injection)~6.9 minutes[12]
Human (Late pregnancy/lactation)PlasmaDecreased vs. non-pregnant[8]
RatPlasma~1.5 minutes (suckling-induced)[13]
Rat (Anesthetized)Plasma (IV bolus, ≤500 ng/kg)~8-9 minutes[14][15]
Rat (Anesthetized)Plasma (IV bolus, >500 ng/kg)~21-28 minutes[14][15]

Table 2: Chemical Stability of Oxytocin in Aqueous Solution

pHTemperatureDegradation Rate Constant (k_obs)Half-life (t½)Reference(s)
4.555°C-2.2 days[16]
2.070°C0.63 day⁻¹~1.1 days[5]
4.570°C0.31-0.42 day⁻¹~1.7-2.2 days[5]
7.070°C--[5]
9.070°C-Fastest degradation[5]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method for assessing the stability of a peptide like this compound in plasma.

Materials:

  • Test peptide (this compound) stock solution of known concentration

  • Pooled human plasma (or species of interest), anticoagulated (e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic acid (TFA)

  • Thermomixer or water bath set to 37°C

  • Microcentrifuge

  • HPLC system with a C18 column

Methodology:

  • Preparation:

    • Thaw the plasma on ice. Once thawed, centrifuge at a low speed (e.g., 2000 x g for 15 minutes at 4°C) to pellet any cryoprecipitates. Use the supernatant for the assay.

    • Pre-warm the plasma to 37°C.

  • Reaction Initiation:

    • In a microcentrifuge tube, add the pre-warmed plasma.

    • To initiate the degradation, spike the plasma with the test peptide to a final concentration of, for example, 10 µM. Mix gently by pipetting. This is your t=0 sample.

  • Time-Course Incubation:

    • Immediately after adding the peptide, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing a 2-3 fold excess of quenching solution (e.g., 150 µL). Vortex immediately to precipitate plasma proteins and stop the enzymatic reaction. This is your t=0 time point.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench them in the same manner.

  • Sample Processing:

    • After quenching, vortex all samples vigorously for 30 seconds.

    • Centrifuge the quenched samples at a high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.[17]

    • The percentage of peptide remaining is calculated by dividing the peak area of the parent peptide at each time point by the peak area at t=0.[17]

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Protocol 2: Analysis of Peptide Degradation by RP-HPLC

This protocol describes a general method for separating and quantifying a peptide and its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Samples from the stability assay

Methodology:

  • Column Equilibration:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) in Solvent A at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection:

    • Inject a fixed volume (e.g., 20 µL) of the supernatant from the processed stability assay sample.

  • Elution Gradient:

    • Elute the bound peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 85% Solvent B over 40 minutes.[17] The exact gradient should be optimized for your specific peptide to ensure good separation of the parent peptide from any degradation products.

  • Detection:

    • Monitor the elution profile using a UV detector at a wavelength appropriate for peptides (typically 214 nm or 280 nm if the peptide contains tyrosine or tryptophan).

  • Data Analysis:

    • Identify the peak corresponding to your intact parent peptide based on its retention time (determined by injecting a standard solution of the intact peptide).

    • Integrate the peak area for the parent peptide at each time point.

    • Calculate the percentage of peptide remaining as described in Protocol 1.

Visualizations

Degradation_Pathways cluster_0 Enzymatic Degradation cluster_1 Chemical Degradation Oxytocin_Analog Oxytocin Analog (e.g., this compound) Cleavage_1 N-terminal Cleavage Oxytocin_Analog->Cleavage_1 Cleavage_2 Internal Cleavage Oxytocin_Analog->Cleavage_2 Fragments_1 Inactive Fragments Cleavage_1->Fragments_1 Fragments_2 Inactive Fragments Cleavage_2->Fragments_2 Enzyme_1 Aminopeptidase (e.g., Oxytocinase) Enzyme_1->Cleavage_1 Blocked by Mpa1 Enzyme_2 Endopeptidase (e.g., Post-Proline Endopeptidase) Enzyme_2->Cleavage_2 Blocked by D-Tic7 Oxytocin_Analog_Chem Oxytocin Analog (in aqueous solution) Degradation_Products Deamidation Products Dimers Aggregates Oxytocin_Analog_Chem->Degradation_Products Disulfide_Scrambling Disulfide Bond Scrambling Oxytocin_Analog_Chem->Disulfide_Scrambling Trisulfides Trisulfides & Tetrasulfides Disulfide_Scrambling->Trisulfides

Caption: Major degradation pathways for oxytocin analogs.

Experimental_Workflow Start Start: Peptide Stability Assay Prepare 1. Prepare Plasma & Peptide Solution Start->Prepare Incubate 2. Incubate Peptide in Plasma at 37°C Prepare->Incubate Sample 3. Collect Aliquots at Time Points (t=0, 5, 15, 30... min) Incubate->Sample Quench 4. Quench Reaction (e.g., with ACN/TFA) Sample->Quench Centrifuge 5. Centrifuge to Pellet Proteins Quench->Centrifuge Analyze 6. Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify 7. Quantify Parent Peptide Peak Area Analyze->Quantify Calculate 8. Calculate % Remaining & Half-life (t½) Quantify->Calculate End End: Stability Profile Calculate->End

Caption: Workflow for in vitro plasma stability assessment.

References

Technical Support Center: Purifying [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the bicyclic peptide, [Mpa1, D-Tic7]OT. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during the purification of this potent oxytocin analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound?

A1: The purification of this compound, a constrained bicyclic peptide, often presents several challenges. These include the presence of structurally similar impurities such as diastereomers, incomplete cyclization products, and oxidized or aggregated forms of the peptide. Achieving high purity and yield can be difficult due to the potential for co-elution of these impurities with the target peptide during chromatographic separation.

Q2: Why is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common method for purifying this compound?

A2: RP-HPLC is the preferred method for purifying synthetic peptides like this compound due to its high resolving power, which is essential for separating the target peptide from closely related impurities. The technique separates molecules based on their hydrophobicity, a property that is sensitive to small changes in peptide structure, such as the presence of deletion or truncated sequences.[1]

Q3: What types of impurities are typically observed during the synthesis and purification of this compound?

A3: Impurities in synthetic peptides can arise from various stages of synthesis and workup.[2][3] For this compound, common impurities may include:

  • Deletion and Truncated Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during solid-phase peptide synthesis.[1]

  • Incompletely Deprotected Sequences: Peptides where protecting groups on amino acid side chains have not been fully removed.

  • Oxidized Peptides: Modification of sensitive amino acid residues, such as methionine or cysteine, through oxidation.[4]

  • Aggregates: Formation of non-covalent oligomers of the peptide, which can reduce yield and be difficult to remove.

  • Diastereomers: Epimerization at chiral centers during synthesis can lead to stereoisomers that are often difficult to separate.[2]

  • Products of Incomplete Cyclization: Monocyclic or linear precursors that did not undergo the final cyclization step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.Reduce the amount of peptide injected onto the column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide, influencing its interaction with the stationary phase.Adjust the pH of the mobile phase. For many peptides, a pH around 2-3 using trifluoroacetic acid (TFA) is effective.
Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase can lead to poor peak shape.Wash the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if it is old or has been used extensively.
Co-elution of Impurities with the Main Peak Suboptimal Gradient: The elution gradient may not be shallow enough to resolve closely eluting impurities.Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.
Similar Hydrophobicity of Impurities: Structurally similar impurities, such as diastereomers or deletion sequences, can have very similar retention times to the target peptide.Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing reagent in the mobile phase.
Low Recovery of the Purified Peptide Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, leading to sample loss.[5]Use low-binding tubes and pipette tips. Adding a small amount of organic solvent or a carrier protein to the collection tubes can also help.
Peptide Aggregation: The peptide may be aggregating and precipitating out of solution.Adjust the pH or ionic strength of the buffer. The addition of organic solvents or chaotropic agents can sometimes help to solubilize aggregates.
Incomplete Elution from the Column: The peptide may be strongly retained on the column.Increase the percentage of the strong organic solvent (e.g., acetonitrile) at the end of the gradient to ensure complete elution.
Multiple Peaks for a Supposedly Pure Sample Peptide Instability: The peptide may be degrading in the mobile phase or on the column.Ensure the mobile phase is fresh and degassed. For peptides prone to oxidation, adding a reducing agent like DTT to the sample may be necessary.
Conformational Isomers: Some peptides can exist as multiple slowly interconverting conformers, which can sometimes be resolved by HPLC.Altering the column temperature can sometimes help to coalesce these peaks into a single sharp peak.

Experimental Protocols

Representative RP-HPLC Purification Protocol for this compound

This protocol provides a general framework for the purification of this compound. Optimization will be required based on the specific crude peptide mixture and HPLC system.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% TFA.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

  • HPLC System and Column:

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is a good starting point. Dimensions will depend on the amount of peptide to be purified (e.g., 10 x 250 mm for semi-preparative).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Ensure both mobile phases are thoroughly degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

    • Detection Wavelength: 220 nm and 280 nm.

    • Gradient: A typical starting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on initial analytical runs.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.

Data Presentation

Table 1: Representative Purification Summary for this compound
Purification Step Total Peptide (mg) Purity (%) Yield (%)
Crude Peptide 10045100
RP-HPLC Fraction 1 5>9811.1
RP-HPLC Fraction 2 35>9977.8
RP-HPLC Fraction 3 3>976.7
Pooled Pure Fractions 35>9977.8

Note: This is hypothetical data for illustrative purposes.

Visualizations

Oxytocin Receptor Signaling Pathway

The biological effects of this compound are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[7] Activation of the OTR initiates a cascade of intracellular signaling events. The diagram below illustrates the major signaling pathways activated by the oxytocin receptor.[8][9][10][11]

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT This compound OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq Gq OTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates release of PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response Ca_Calmodulin Ca²⁺/Calmodulin Ca_ER->Ca_Calmodulin Forms complex with Calmodulin CaMK CaMK Ca_Calmodulin->CaMK Activates CaMK->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

General Experimental Workflow for this compound Purification

The following diagram outlines the typical workflow for the purification and analysis of synthetically produced this compound.

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Bicyclization Cleavage->Cyclization Crude_Peptide Crude Peptide Cyclization->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Analytical HPLC & Mass Spec Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling If Pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: this compound Purification Workflow.

References

interpreting conflicting data from [Mpa1, D-Tic7]OT studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin analogue [Mpa1, D-Tic7]OT. The focus is on addressing potential sources of variability in experimental data and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing batch-to-batch variability in the potency of our synthesized this compound. What could be the cause?

A1: A likely cause for variability in the activity of this compound is the presence of cis/trans isomers at the Cys(6)-D-Tic(7) peptide bond. NMR studies have shown that this analogue can exist in both conformations.[1] The ratio of these isomers can differ between synthesis batches, leading to variations in receptor binding and functional activity. It is crucial to characterize each batch using 1D and 2D NMR spectroscopy to determine the isomeric ratio.[2][3][4][5]

Q2: Our binding affinity values for this compound are different from the originally reported IC50 of 380 nM. Why might this be?

A2: Discrepancies in binding affinity can arise from several factors:

  • Isomeric Purity: As mentioned in Q1, different ratios of cis/trans isomers will affect the overall binding affinity of the sample.

  • Radioligand Competition: The choice of radioligand and its specific activity can influence the outcome of competitive binding assays.

  • Assay Conditions: Variations in buffer composition, incubation time, and temperature can all impact binding kinetics.

  • Cell Line and Receptor Expression: The cell line used and the expression level of the oxytocin receptor can affect the measured affinity.

Q3: We are seeing partial agonism in some experiments and antagonism in others. How can we consistently measure the functional activity of this compound?

A3: The reported partial agonistic activity of this compound can be sensitive to the specific functional assay being used.[1] To ensure consistent results, it is important to:

  • Use a well-characterized assay system: Utilize a stable cell line with consistent oxytocin receptor expression.

  • Choose an appropriate readout: Calcium mobilization assays are commonly used for oxytocin receptor activation.[6][7][8][9][10] Assays measuring downstream signaling molecules like IP1 or cAMP can also be employed.[1][11][12][13][14][15][16]

  • Careful control experiments: Always include a full agonist (e.g., oxytocin) and a known antagonist to benchmark the response.

Troubleshooting Guides

Inconsistent NMR Spectra
  • Issue: Two sets of peaks are observed in the 1H and 13C NMR spectra for this compound, complicating interpretation.

  • Cause: This is likely due to the presence of both cis and trans isomers of the Cys(6)-D-Tic(7) peptide bond.[1]

  • Solution:

    • Perform 2D NMR experiments (e.g., NOESY, TOCSY) to assign the peaks to each isomer.

    • Quantify the ratio of the two isomers by integrating the corresponding peaks.

    • Consider the impact of the solvent on the isomeric equilibrium, as this has been observed for other proline-containing peptides.[17]

Variability in Radioligand Binding Assays
  • Issue: High variability in Ki or IC50 values across experiments.

  • Troubleshooting Steps:

    • Confirm Radioligand Quality: Ensure the radioligand has not degraded and has the expected specific activity.

    • Optimize Incubation Time: Determine the time to reach binding equilibrium for your specific assay conditions.

    • Check for Non-Specific Binding: Include appropriate controls to accurately determine and subtract non-specific binding.

    • Standardize Cell/Membrane Preparation: Use a consistent protocol for preparing cell membranes to ensure uniform receptor concentration.

Discrepancies in Functional Assays (Calcium Mobilization)
  • Issue: Inconsistent EC50 or Emax values.

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure cells are healthy and plated at a consistent density.[15]

    • Dye Loading: Optimize the concentration and loading time for the calcium-sensitive dye (e.g., Fura-2).

    • Agonist Stimulation Time: Optimize the stimulation time with the agonist to capture the peak response.[15]

    • Buffer Composition: Ensure the assay buffer composition, particularly the concentration of divalent cations like Ca2+ and Mg2+, is consistent.

Quantitative Data Summary

CompoundReported ActivityBinding Affinity (IC50)Reference
This compoundPartial Agonist380 nM[1]
[L-Tic7]OTPartial Agonist130 nM[1]
[D-Tic7]OTAntagonist730 nM[1]
[Mpa1,L-Tic7]OTPartial Agonist103 nM[1]

Experimental Protocols

Radioligand Binding Assay Protocol

This is a generalized protocol for a competitive radioligand binding assay for the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor.

    • Radioligand (e.g., [3H]-Oxytocin).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Non-labeled this compound for competition.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and the serially diluted this compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50.

Calcium Mobilization Functional Assay Protocol

This is a generalized protocol for measuring intracellular calcium mobilization upon oxytocin receptor activation.

  • Materials:

    • CHO or HEK293 cells stably expressing the human oxytocin receptor.

    • Cell culture medium.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a solution of this compound at various concentrations.

    • Measure the change in fluorescence over time.

    • Analyze the data to determine the EC50 and Emax for the calcium response.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_assay Biological Assays cluster_data Data Analysis synthesis Solid-Phase Synthesis of this compound hplc HPLC Purification synthesis->hplc ms Mass Spectrometry (Verify Mass) hplc->ms nmr NMR Spectroscopy (Confirm Structure & Isomer Ratio) hplc->nmr binding Receptor Binding Assay (Determine Affinity) nmr->binding functional Functional Assay (e.g., Calcium Mobilization) (Determine Potency/Efficacy) nmr->functional analysis Interpret Data & Compare to Literature binding->analysis functional->analysis

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway compound This compound receptor Oxytocin Receptor (OTR) compound->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on ca_release Ca²⁺ Release er->ca_release response Cellular Response (e.g., Contraction) ca_release->response

Caption: Gq-coupled signaling pathway for the oxytocin receptor.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Peptide Purity & Identity (HPLC, Mass Spec) start->check_purity check_isomers Analyze cis/trans Isomer Ratio (NMR Spectroscopy) check_purity->check_isomers Purity OK assay_variability Troubleshoot Assay Conditions (e.g., cell density, buffer, time) check_isomers->assay_variability Isomer Ratio OK inconsistent Isomer Ratio Varies? check_isomers->inconsistent Isomer Ratio Not OK consistent Results Consistent assay_variability->consistent Optimized inconsistent->assay_variability No purify Re-purify or Synthesize with Isomer Control inconsistent->purify Yes purify->check_isomers

Caption: Troubleshooting logic for inconsistent this compound data.

References

Validation & Comparative

A Comparative Guide to Oxytocin Antagonists: [Mpa1, D-Tic7]OT versus Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two peptide-based oxytocin receptor antagonists: the research compound [Mpa1, D-Tic7]OT and the clinically approved drug atosiban. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a comprehensive overview of their performance, supported by available experimental data.

Introduction

Oxytocin is a neuropeptide that plays a crucial role in social bonding, childbirth, and lactation. The oxytocin receptor (OTR), a G-protein coupled receptor, is a key target for therapeutic intervention, particularly in the management of preterm labor. Antagonists of the OTR can inhibit uterine contractions, providing a tocolytic effect. Atosiban is a well-established OTR antagonist used clinically for this purpose. This compound is a synthetic oxytocin analogue that has been investigated for its interaction with the OTR. This guide will delve into a side-by-side comparison of these two compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and atosiban, focusing on their receptor binding affinity and in vitro potency.

Table 1: Oxytocin Receptor Binding Affinity

CompoundReceptorAssay TypeRadioligandPreparationKi (nM)IC50 (nM)
This compound Human OTRRadioligand BindingNot SpecifiedNot SpecifiedNot Available380[1]
Atosiban Human Myometrial OTRRadioligand Binding[3H]oxytocinMembrane preparation7.910-50

Note: Data for this compound is limited. The IC50 value is derived from a study by Fragiadaki et al. (2007) as cited in other publications.

Table 2: In Vitro Functional Potency

CompoundAssay TypeCell/Tissue TypeParameter MeasuredpA2IC50 (nM)
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Atosiban Inhibition of oxytocin-induced uterine contractionsHuman myometrial cellsInhibition of Ca2+ increase8.35[2][3]

Note: A pA2 value provides a measure of the potency of a competitive antagonist. Higher pA2 values indicate greater potency. The available literature did not provide a pA2 value for this compound.

Pharmacological Profile

This compound

This compound is a synthetic analogue of oxytocin. The designation indicates modifications at specific positions of the oxytocin peptide sequence: 'Mpa' at position 1 (β-mercaptopropionic acid, which results in a deamino analogue) and 'D-Tic' (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at position 7. Structural studies suggest that the incorporation of D-Tic at position 7 can influence the conformation of the peptide.[1][4] Interestingly, while the related compound [D-Tic7]OT is reported to be a pure antagonist, this compound has been described as a partial agonist at the oxytocin receptor.[1][4] This partial agonism is a critical differentiator from atosiban.

Atosiban

Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of both oxytocin and vasopressin V1a receptors.[5] It is used clinically to delay preterm labor.[5] By blocking the oxytocin receptor in the myometrium, atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[4] Specifically, it prevents the oxytocin-induced increase in intracellular inositol trisphosphate (IP3) and subsequent release of calcium from the sarcoplasmic reticulum.[4] This leads to uterine quiescence.[4] Some studies suggest that atosiban may act as a biased ligand, antagonizing Gq coupling while acting as an agonist for Gi coupling, which could lead to pro-inflammatory effects in certain tissues.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the oxytocin receptor (e.g., human myometrial tissue or cells recombinantly expressing the human OTR). The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a binding buffer.

  • Binding Reaction: A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or atosiban).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

Objective: To assess the functional potency of an antagonist in inhibiting oxytocin-induced uterine contractions.

Methodology:

  • Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat or human biopsy) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: The muscle strips are connected to an isometric force transducer to record changes in tension. Spontaneous contractions are allowed to stabilize.

  • Agonist Stimulation: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or atosiban) for a predetermined period.

  • Antagonism Assessment: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by the antagonist is used to calculate the dose ratio. A Schild plot analysis can then be performed to determine the pA2 value of the antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The activation of the oxytocin receptor, a G-protein coupled receptor, primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains, leading to smooth muscle contraction. There is also evidence for OTR coupling to Gi, which can modulate other signaling pathways.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) SR->Ca2 Releases Ca2->PKC Activates Contraction Uterine Contraction PKC->Contraction Leads to Antagonist This compound or Atosiban Antagonist->OTR Blocks Experimental_Workflow start Start: Synthesize and Purify This compound and Atosiban binding In Vitro Binding Assays (Radioligand Displacement) start->binding functional In Vitro Functional Assays (Uterine Tissue Contraction) binding->functional Determine Ki/IC50 selectivity Selectivity Profiling (Binding to Vasopressin Receptors) functional->selectivity Determine pA2/IC50 invivo In Vivo Efficacy Studies (Animal Models of Preterm Labor) selectivity->invivo Assess Receptor Selectivity pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo->pkpd Evaluate Tocolytic Effect end Comparative Analysis and Lead Candidate Selection pkpd->end Establish Dose-Response and Time Course

References

A Comparative Guide to the Antagonist Activity of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oxytocin receptor antagonist activity of the synthetic peptide [Mpa1, D-Tic7]OT. The information is intended for researchers and professionals involved in the study of the oxytocin system and the development of new therapeutics. This document summarizes key experimental data, outlines relevant methodologies, and visualizes associated signaling pathways and workflows.

Comparative Analysis of Antagonist Potency

The potency of an antagonist is a critical parameter for its pharmacological characterization. It is typically determined by its ability to inhibit the binding of the natural ligand (agonist) to its receptor or to block the functional response induced by the agonist. Key metrics for quantifying antagonist potency include the half-maximal inhibitory concentration (IC50) and the pA2 value. The IC50 value represents the concentration of an antagonist that inhibits 50% of the specific binding of a radiolabeled ligand, while the pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

A study by Fragiadaki et al. characterized the binding affinity of this compound for the human oxytocin receptor. The reported IC50 value is presented in the table below, alongside the potencies of other well-established oxytocin receptor antagonists for comparative purposes. It is important to note that this compound has been described as a partial agonist.

CompoundAntagonist Activity (IC50/pA2)ReceptorSpeciesReference
This compound IC50: 380 nMOxytocin ReceptorHuman[1]
Atosiban pA2: 7.71 (in vitro, no Mg2+)Oxytocin ReceptorRat[2]
Barusiban 3-4 times more potent than AtosibanOxytocin ReceptorCynomolgus Monkey[3]
Nolasiban Ki: 52 nMOxytocin ReceptorHuman

Note: A direct comparison of antagonist potency using pA2 values for this compound is not currently available in the published literature. The provided IC50 value reflects its binding affinity, which is a useful indicator of potency, but not a direct measure of functional antagonism.

Experimental Protocols

The validation of oxytocin receptor antagonist activity involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in this field.

Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Atosiban) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

In Vitro Functional Assay (for pA2 Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, such as the contraction of uterine smooth muscle.

  • Tissue Preparation: Uterine tissue strips are obtained from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to oxytocin is generated to determine the EC50 value (the concentration of oxytocin that produces 50% of the maximal contraction).

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., Atosiban) for a specific period.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.

Visualizing Key Pathways and Processes

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

Oxytocin_Signaling OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Antagonist This compound (Antagonist) Antagonist->OTR Blocks Antagonist_Validation_Workflow Start Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay IC50 Determine IC50 Binding_Assay->IC50 Functional_Assay In Vitro Functional Assay (e.g., Uterine Contraction) IC50->Functional_Assay Promising Affinity pA2 Determine pA2 Functional_Assay->pA2 In_Vivo In Vivo Studies (e.g., Preterm Labor Model) pA2->In_Vivo Potent Antagonism Efficacy Evaluate Efficacy and Pharmacokinetics In_Vivo->Efficacy End Candidate for Further Development Efficacy->End Favorable Profile

References

Cross-Reactivity Profile of [Mpa¹, D-Tic⁷]OT at Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the oxytocin analog, [Mpa¹, D-Tic⁷]OT, with human vasopressin receptors (V₁a, V₁b, and V₂). The data presented herein is essential for researchers investigating the selectivity and potential off-target effects of this compound. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.

Introduction

Oxytocin (OT) and arginine vasopressin (AVP) are structurally related neuropeptides that mediate their effects through a family of four G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin receptors V₁a, V₁b, and V₂. Due to the high sequence homology between these receptors, OT and its analogs often exhibit cross-reactivity with vasopressin receptors, which can lead to undesired side effects. [Mpa¹, D-Tic⁷]OT is an oxytocin analog with modifications at positions 1 and 7. Understanding its binding affinity and functional activity at vasopressin receptors is crucial for a comprehensive pharmacological characterization.

Comparative Binding Affinity and Functional Activity

LigandReceptorBinding Affinity (Ki, nM)Functional ActivityAssay Type
[Mpa¹, D-Tic⁷]OT hOTR380Partial AgonistRadioligand Binding / Uterotonic Assay
hV₁aRNot reportedWeak pressor activity in ratsIn vivo Rat Pressor Assay
hV₁bRNot reportedNot reported-
hV₂RNot reportedNot reported-
Oxytocin hOTR~1-10Full AgonistRadioligand Binding / Functional Assays
hV₁aR~50-100AgonistRadioligand Binding / Functional Assays
hV₁bR~100-500AgonistRadioligand Binding / Functional Assays
hV₂R>1000Weak AgonistRadioligand Binding / Functional Assays

hOTR: human Oxytocin Receptor; hV₁aR: human Vasopressin V₁a Receptor; hV₁bR: human Vasopressin V₁b Receptor; hV₂R: human Vasopressin V₂ Receptor. Data for oxytocin is compiled from various sources for comparative context.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways of oxytocin and vasopressin receptors and a general workflow for assessing receptor binding and functional activity.

Oxytocin_Vasopressin_Signaling cluster_OTR Oxytocin Receptor (OTR) cluster_V1aR Vasopressin V₁a Receptor cluster_V1bR Vasopressin V₁b Receptor cluster_V2R Vasopressin V₂ Receptor OTR OTR Gq_11_OT Gq/11 OTR->Gq_11_OT PLC_OT PLCβ Gq_11_OT->PLC_OT IP3_DAG_OT IP₃ & DAG PLC_OT->IP3_DAG_OT Ca_OT ↑ [Ca²⁺]i IP3_DAG_OT->Ca_OT V1aR V₁aR Gq_11_V1a Gq/11 V1aR->Gq_11_V1a PLC_V1a PLCβ Gq_11_V1a->PLC_V1a IP3_DAG_V1a IP₃ & DAG PLC_V1a->IP3_DAG_V1a Ca_V1a ↑ [Ca²⁺]i IP3_DAG_V1a->Ca_V1a V1bR V₁bR Gq_11_V1b Gq/11 V1bR->Gq_11_V1b PLC_V1b PLCβ Gq_11_V1b->PLC_V1b IP3_DAG_V1b IP₃ & DAG PLC_V1b->IP3_DAG_V1b Ca_V1b ↑ [Ca²⁺]i IP3_DAG_V1b->Ca_V1b V2R V₂R Gs Gs V2R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA OT Oxytocin / Analogs OT->OTR OT->V1aR Cross-reactivity OT->V1bR Cross-reactivity AVP Vasopressin AVP->OTR Cross-reactivity AVP->V1aR AVP->V1bR AVP->V2R

Caption: Signaling pathways of oxytocin and vasopressin receptors.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay prep Prepare cell membranes expressing receptor of interest radioligand Incubate membranes with radioligand and varying concentrations of test compound prep->radioligand separate Separate bound and free radioligand (e.g., filtration) radioligand->separate measure Measure radioactivity of bound fraction separate->measure analyze_binding Analyze data to determine Ki or IC₅₀ values measure->analyze_binding cells Culture cells expressing receptor of interest load Load cells with fluorescent dye (e.g., for Ca²⁺ or cAMP) cells->load stimulate Stimulate cells with varying concentrations of test compound load->stimulate detect Detect signal change (fluorescence) stimulate->detect analyze_functional Analyze data to determine EC₅₀ or pA₂ values detect->analyze_functional

Caption: General workflow for receptor binding and functional assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols in the field for assessing ligand-receptor interactions for oxytocin and vasopressin receptors.

Radioligand Binding Assay (for OTR, V₁aR, V₁bR)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human receptor of interest (hOTR, hV₁aR, or hV₁bR).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V₁aR and V₁bR).

      • Increasing concentrations of the unlabeled test compound (e.g., [Mpa¹, D-Tic⁷]OT).

      • Cell membrane preparation.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of the unlabeled endogenous ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Rat Pressor Assay (for V₁aR Activity)

This in vivo assay measures the effect of a compound on the blood pressure of anesthetized rats, which is a functional measure of V₁a receptor agonism.

  • Animal Preparation:

    • Use male rats (e.g., Wistar or Sprague-Dawley strain).

    • Anesthetize the rat with a suitable anesthetic (e.g., urethane or pentobarbital).

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate a carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

    • Cannulate a jugular vein for intravenous administration of the test compounds.

    • Allow the animal's blood pressure to stabilize before starting the experiment.

  • Assay Procedure:

    • Administer a bolus intravenous injection of a standard V₁a receptor agonist (e.g., Arginine Vasopressin) at a dose that elicits a submaximal pressor response.

    • Once the blood pressure returns to baseline, administer a bolus intravenous injection of the test compound (e.g., [Mpa¹, D-Tic⁷]OT) at various doses.

    • Record the change in mean arterial pressure for each dose.

    • To determine antagonistic activity, administer the test compound prior to the administration of the standard V₁a agonist and measure the inhibition of the pressor response.

  • Data Analysis:

    • For agonistic activity, express the pressor response as the change in mean arterial pressure (mmHg) from baseline.

    • For antagonistic activity, calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Functional Assay for V₁b Receptor Activity (Intracellular Calcium Mobilization)

This in vitro assay measures the ability of a compound to stimulate the release of intracellular calcium in cells expressing the V₁b receptor.

  • Cell Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human V₁b receptor.

    • Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with the buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record the baseline fluorescence for a short period.

    • Add varying concentrations of the test compound to the wells and continue to monitor the fluorescence intensity over time.

    • As a positive control, use a known V₁b receptor agonist (e.g., Arginine Vasopressin).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).

Functional Assay for V₂ Receptor Activity (cAMP Accumulation)

This in vitro assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the V₂ receptor.

  • Cell Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human V₂ receptor.

    • Seed the cells into a multi-well plate and grow to near confluency.

  • cAMP Accumulation Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

    • As a positive control, use a known V₂ receptor agonist (e.g., Arginine Vasopressin or Desmopressin).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in response to each concentration of the test compound.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Conclusion

The available data indicates that [Mpa¹, D-Tic⁷]OT is a partial agonist at the human oxytocin receptor and exhibits weak pressor activity in rats, suggesting some cross-reactivity with the V₁a vasopressin receptor. A comprehensive understanding of its selectivity profile requires further investigation of its binding affinity and functional activity at the V₁b and V₂ vasopressin receptors. The experimental protocols provided in this guide offer a framework for conducting such studies, enabling a more complete pharmacological characterization of this and other oxytocin analogs. This information is critical for the development of selective oxytocin receptor ligands with improved therapeutic potential and minimized off-target effects.

A Head-to-Head Comparison of Oxytocin Receptor Antagonists: [Mpa¹, D-Tic⁷]OT and L-368,899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct oxytocin receptor antagonists: the peptidic analogue [Mpa¹, D-Tic⁷]OT and the non-peptidic small molecule L-368,899. The information presented is intended to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo studies of the oxytocinergic system.

Summary of Key Differences

[Mpa¹, D-Tic⁷]OT represents a modified peptidic structure derived from the native oxytocin hormone. In contrast, L-368,899 is a non-peptidic molecule, a characteristic that often confers advantages in terms of oral bioavailability and central nervous system penetration.[1] While both compounds target the oxytocin receptor, their pharmacological profiles, based on available data, show notable differences in binding affinity and selectivity.

Quantitative Data Comparison

The following table summarizes the available binding affinity data for [Mpa¹, D-Tic⁷]OT and L-368,899 for the human oxytocin receptor. It is important to note that direct head-to-head comparative studies are not available in the current literature; therefore, the data presented is compiled from separate studies.

CompoundTypeTarget ReceptorBinding Affinity (IC₅₀)SpeciesReference
[Mpa¹, D-Tic⁷]OT PeptidicOxytocin Receptor380 nMHuman[1]
L-368,899 Non-peptidicOxytocin Receptor26 nMHuman

Note: A lower IC₅₀ value indicates a higher binding affinity.

Mechanism of Action: Oxytocin Receptor Antagonism

Both [Mpa¹, D-Tic⁷]OT and L-368,899 exert their effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. The primary signaling pathway activated by the oxytocin receptor involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, leading to various physiological responses, including uterine contractions and social bonding behaviors. By blocking this initial binding event, these antagonists effectively inhibit these downstream effects.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Uterine Contraction, Social Bonding) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist [Mpa¹, D-Tic⁷]OT or L-368,899 Antagonist->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The determination of binding affinity for oxytocin receptor antagonists typically involves competitive binding assays. Below is a generalized workflow for such an experiment.

Radioligand Competition Binding Assay

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the oxytocin receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the oxytocin receptor.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled antagonist ([Mpa¹, D-Tic⁷]OT or L-368,899).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing antagonist. An IC₅₀ value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is then calculated by non-linear regression analysis. The binding affinity of the antagonist (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membrane_Prep 1. Prepare Membranes with Oxytocin Receptors Incubation 4. Incubate Membranes, Radioligand, and Antagonist Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Oxytocin Ligand Radioligand_Prep->Incubation Antagonist_Prep 3. Prepare Serial Dilutions of Test Antagonist Antagonist_Prep->Incubation Separation 5. Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification 6. Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis 7. Plot Competition Curve and Calculate IC₅₀/Ki Quantification->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro and In Vivo Performance

[Mpa¹, D-Tic⁷]OT

The available literature indicates that [Mpa¹, D-Tic⁷]OT is a peptidic analogue of oxytocin. A study by Fragiadaki et al. reported its biological properties, which were further analyzed in a subsequent NMR study.[1] This analogue incorporates D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 7 and β-mercaptopropionic acid (Mpa) at position 1. The study found that it possesses partial agonistic activity at the human oxytocin receptor.[1] No in vivo data regarding the pharmacokinetics or central nervous system penetration of [Mpa¹, D-Tic⁷]OT is currently available.

L-368,899

L-368,899 is a well-characterized non-peptidic oxytocin receptor antagonist. It is known to be orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[1] Studies have demonstrated its high affinity for the oxytocin receptor in various species, including rats and humans. Furthermore, L-368,899 exhibits good selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors. In vivo studies have shown that L-368,899 can effectively block oxytocin-mediated behaviors.

Conclusion

The choice between [Mpa¹, D-Tic⁷]OT and L-368,899 will largely depend on the specific research question and experimental design.

  • L-368,899 is the more extensively characterized of the two compounds, with a clear advantage for in vivo studies requiring oral administration and central nervous system activity. Its high affinity and selectivity make it a robust tool for investigating the physiological roles of oxytocin.

  • [Mpa¹, D-Tic⁷]OT , as a peptidic antagonist with reported partial agonist activity, may be more suited for in vitro structure-activity relationship studies or for investigating the nuances of oxytocin receptor activation and antagonism.

It is crucial for researchers to consider the limitations of the currently available data, particularly the lack of direct comparative studies and the limited pharmacological profile for [Mpa¹, D-Tic⁷]OT. Future research directly comparing these and other oxytocin receptor antagonists in standardized assays will be invaluable to the field.

References

Comparative Efficacy of [Mpa1, D-Tic7]OT in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the oxytocin analog [Mpa1, D-Tic7]OT. We delve into its efficacy, supported by experimental data, and compare its performance with other relevant oxytocin analogs. This document summarizes key findings on its receptor binding affinity and antagonistic activity, alongside detailed experimental protocols and visual representations of associated signaling pathways.

Overview of this compound and its Analogs

This compound is a synthetic analog of the neuropeptide hormone oxytocin. The oxytocin system, including the oxytocin receptor (OTR), has garnered significant attention in cancer research due to its varied roles in cell proliferation, which can be either inhibitory or stimulatory depending on the cancer cell type and the downstream signaling pathways activated.[1][2][3] This has led to the exploration of oxytocin analogs as potential therapeutic agents.

A key study by Fragiadaki and colleagues in 2007 detailed the synthesis and pharmacological properties of a series of oxytocin analogs, including this compound. This research provides foundational data on the binding affinity and in vitro activity of these compounds, which are crucial for understanding their potential therapeutic applications.

Quantitative Comparison of Oxytocin Analogs

The following tables summarize the in vitro pharmacological data for this compound and its comparators as reported by Fragiadaki et al. (2007).

Table 1: Binding Affinity of Oxytocin Analogs to Human Oxytocin Receptor
CompoundIC50 (nM)
Oxytocin7.8 ± 0.9
[L-Tic7]OT130 ± 15
[D-Tic7]OT730 ± 80
[Mpa1, L-Tic7]OT103 ± 12
This compound 380 ± 42

Lower IC50 values indicate higher binding affinity.

Table 2: In Vitro Uterotonic Activity of Oxytocin Analogs in Rat Uterus
CompoundActivitypA2
OxytocinAgonist-
[L-Tic7]OTPartial Agonist-
[D-Tic7]OTAntagonist7.30 ± 0.11
[Mpa1, L-Tic7]OTPartial Agonist-
This compound Antagonist 7.88 ± 0.09

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Human Oxytocin Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the human oxytocin receptor.

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human oxytocin receptor were cultured and harvested. The cell pellet was homogenized in a Tris-HCl buffer and centrifuged to obtain a crude membrane preparation.

  • Binding Assay: The membrane preparation was incubated with a radiolabeled oxytocin analog ([3H]vasopressin) and varying concentrations of the competitor ligands (this compound and other analogs).

  • Data Analysis: The radioactivity was measured using a liquid scintillation counter. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis.

In Vitro Rat Uterotonic Assay

This assay evaluates the agonistic or antagonistic activity of the compounds on uterine muscle contractions.

  • Tissue Preparation: Uteri were isolated from female Wistar rats in estrus and suspended in an organ bath containing de Jalon's solution at 37°C, bubbled with a mixture of 95% O2 and 5% CO2.

  • Isometric Contraction Measurement: The uterine horns were connected to an isometric force transducer to record contractions.

  • Agonist/Antagonist Activity: For agonist activity, cumulative concentration-response curves were generated. For antagonist activity, the tissue was pre-incubated with the antagonist for a specific period before generating a cumulative concentration-response curve for oxytocin. The pA2 value was then calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

G cluster_pathway Oxytocin Receptor Signaling Pathways OT Oxytocin or Analog OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq protein OTR->Gq Gi Gi protein OTR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AntiProliferation Inhibition of Proliferation PKA->AntiProliferation

Caption: Oxytocin Receptor Signaling Pathways.

G cluster_workflow Experimental Workflow for Efficacy Evaluation start Start synthesis Synthesize Oxytocin Analogs start->synthesis cell_culture Culture Various Cancer Cell Lines start->cell_culture binding_assay Human Oxytocin Receptor Binding Assay synthesis->binding_assay uterotonic_assay In Vitro Rat Uterotonic Assay synthesis->uterotonic_assay proliferation_assay Cell Proliferation/Viability Assay (e.g., MTT, BrdU) synthesis->proliferation_assay ic50 Determine IC50 Values binding_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis pa2 Determine pA2 Values uterotonic_assay->pa2 pa2->data_analysis cell_culture->proliferation_assay ec50 Determine EC50/IC50 for Proliferation proliferation_assay->ec50 ec50->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Efficacy Evaluation.

Discussion on Efficacy in Different Cell Lines

The dual role of the oxytocin system in cancer progression highlights the importance of characterizing the effects of its analogs in a variety of cancer cell lines.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] While the foundational study by Fragiadaki et al. provides crucial receptor binding and in vitro functional data, comprehensive studies on the antiproliferative or pro-proliferative effects of this compound across a panel of cancer cell lines are not yet available in the public domain.

The antagonistic nature of this compound at the oxytocin receptor suggests its potential to inhibit oxytocin-induced cell proliferation in cancer types where oxytocin acts as a growth factor. For instance, in small cell lung cancer and certain prostate cancer cell lines, where oxytocin has been shown to be mitogenic, an antagonist like this compound could be beneficial.[4][5][8][12] Conversely, in breast cancer cell lines where oxytocin can inhibit proliferation, the use of an antagonist would require careful consideration.[1][2][3]

Future research should focus on screening this compound and similar analogs against a diverse panel of cancer cell lines to determine their specific effects on cell viability and proliferation. Such studies will be instrumental in elucidating the therapeutic potential of this class of compounds and identifying the cancer types most likely to respond to oxytocin receptor-targeted therapies.

References

A Comparative Review of the Oxytocin Analogue [Mpa1, D-Tic7]OT and Other Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies concerning the oxytocin (OT) analogue [Mpa1, D-Tic7]OT, presenting a comparative analysis of its performance against other known oxytocin receptor (OTR) antagonists. The information is compiled from peer-reviewed scientific literature to support research and drug development in obstetrics, neuroscience, and related fields.

Introduction to this compound

This compound is a synthetic analogue of oxytocin, a neurohypophysial hormone crucial for social bonding and parturition. Modifications to the native oxytocin structure, specifically the substitution at position 7 with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) and deamination at position 1 (Mpa), have been explored to develop potent and selective OTR antagonists. These antagonists are valuable tools for studying the physiological roles of oxytocin and have therapeutic potential, particularly as tocolytic agents to prevent preterm labor.

Comparative Performance Data

The following tables summarize the in vitro binding affinities and biological activities of this compound and other relevant OTR antagonists. The data has been extracted from various studies to facilitate a comparative assessment.

Table 1: In Vitro Binding Affinity of this compound and Related Analogues for the Human Oxytocin Receptor

CompoundAnalogue NumberIC50 (nM)[1]
[L-Tic7]OT1130
[D-Tic7]OT2730
[Mpa1,L-Tic7]OT3103
[Mpa1,D-Tic7]OT 4 380

Data from Čvančarová et al. (2011), referencing original findings from Fragiadaki et al. (2007).

Table 2: Comparative In Vitro Uterotonic Activity of Oxytocin Analogues

CompoundActivitypA2[2]
[Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OTAntagonist8.31 ± 0.19

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Human Oxytocin Receptor

The binding affinity of the oxytocin analogues was determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the human oxytocin receptor.

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human OTR were prepared.

  • Binding Assay: The assay was performed in a buffer solution containing the cell membranes, a radiolabeled oxytocin antagonist (e.g., [3H]atosiban), and varying concentrations of the competing unlabeled ligand (this compound or other analogues).

  • Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

In Vitro Uterotonic Bioassay

The antagonistic activity of the compounds was assessed by their ability to inhibit oxytocin-induced contractions of isolated rat uterine tissue.

  • Tissue Preparation: Uterine horns were isolated from female rats in estrus and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Contraction Measurement: Uterine contractions were recorded isometrically using a force-displacement transducer.

  • Agonist Response: A cumulative concentration-response curve to oxytocin was established to determine the baseline contractile response.

  • Antagonist Incubation: The uterine tissue was incubated with a specific concentration of the antagonist (this compound or other analogues) for a defined period.

  • Post-Antagonist Agonist Response: A second cumulative concentration-response curve to oxytocin was generated in the presence of the antagonist.

  • Data Analysis: The antagonistic potency (pA2 value) was calculated using the Schild regression method, which quantifies the degree of rightward shift in the agonist's concentration-response curve caused by the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of oxytocin receptor antagonists and a typical experimental workflow for their evaluation.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq_PLC Gq/PLC Pathway Activation OTR->Gq_PLC Activates No_Activation No Signal Transduction OTR->No_Activation OT Oxytocin (Agonist) OT->OTR Binds and Activates Antagonist This compound (Antagonist) Antagonist->OTR Binds and Blocks Ca_increase Increased Intracellular Ca2+ Gq_PLC->Ca_increase Contraction Uterine Contraction Ca_increase->Contraction

Caption: Mechanism of Oxytocin Receptor Antagonism.

G start Start: Synthesize/Obtain This compound binding_assay In Vitro Binding Assay (Determine IC50) start->binding_assay functional_assay In Vitro Functional Assay (Determine pA2) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Potency and Selectivity data_analysis->conclusion

Caption: Experimental Workflow for OTR Antagonist Evaluation.

References

A Comparative Analysis of Oxytocin Receptor Antagonists: Focus on [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the oxytocin receptor antagonist [Mpa1, D-Tic7]OT, placed in context with other known antagonists. The information is compiled from available preclinical data to aid in research and development decisions.

Quantitative Comparison of Oxytocin Receptor Antagonists

The following table summarizes the binding affinities of this compound and other relevant oxytocin receptor antagonists for the human oxytocin receptor.

CompoundIC50 (nM) for Human Oxytocin ReceptorReceptor TypeNotes
This compound 380 [1]OxytocinDeamination at position 1 and D-Tic substitution at position 7.[1]
[Mpa1,L-Tic7]OT103[1]OxytocinStereoisomer of the D-Tic7 analogue.[1]
[L-Tic7]OT130[1]OxytocinAnalogue with L-Tic at position 7 without deamination.[1]
[D-Tic7]OT730[1]OxytocinAnalogue with D-Tic at position 7 without deamination.[1]

Experimental Methodologies

The data presented in this guide are primarily derived from competitive binding assays. Below is a generalized protocol for such an assay, which is a standard method for determining the binding affinity of a compound for a receptor.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the concentration of a test compound (this compound) that inhibits 50% of the binding of a known radiolabeled ligand to the oxytocin receptor (IC50).

Materials:

  • Cell membranes expressing the human oxytocin receptor.

  • Radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes expressing the oxytocin receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve.

Signaling Pathways and Experimental Workflows

The interaction of oxytocin receptor antagonists with their target receptor initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathway of the oxytocin receptor and a typical workflow for evaluating novel antagonists.

G cluster_0 Cell Membrane Oxytocin Receptor Oxytocin Receptor Gq/11 Gq/11 Oxytocin Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Antagonist Antagonist Antagonist->Oxytocin Receptor Blocks Binding Oxytocin Oxytocin Oxytocin->Oxytocin Receptor Binds & Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Caption: General signaling pathway of the oxytocin receptor upon agonist binding and its inhibition by an antagonist.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Receptor Binding Assay Receptor Binding Assay In vitro Screening->Receptor Binding Assay Functional Assay Functional Assay In vitro Screening->Functional Assay Lead Compound Selection Lead Compound Selection Receptor Binding Assay->Lead Compound Selection Functional Assay->Lead Compound Selection In vivo Studies In vivo Studies Lead Compound Selection->In vivo Studies Behavioral Models Behavioral Models In vivo Studies->Behavioral Models Pharmacokinetic Analysis Pharmacokinetic Analysis In vivo Studies->Pharmacokinetic Analysis Clinical Trials Clinical Trials In vivo Studies->Clinical Trials

Caption: A typical workflow for the development and evaluation of novel oxytocin receptor antagonists.

References

Unveiling the Selectivity of [Mpa1, D-Tic7]OT: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the oxytocin receptor antagonist [Mpa1, D-Tic7]OT reveals its standing among other key modulators in the field. This guide provides a comprehensive comparison of its binding affinity and functional profile against established alternatives, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

This publication delves into the selectivity of the oxytocin receptor (OTR) antagonist, this compound, providing a comparative analysis with other widely used antagonists such as Atosiban, Barusiban, and Retosiban. By presenting quantitative data on binding affinities, detailed experimental methodologies, and visual representations of relevant signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work with oxytocin receptor modulators.

Performance Comparison: Binding Affinities at Oxytocin and Vasopressin Receptors

The selectivity of an oxytocin receptor antagonist is a critical determinant of its therapeutic potential, minimizing off-target effects by reducing its interaction with related vasopressin receptors (V1a, V1b, and V2). The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its counterparts.

CompoundOxytocin Receptor (OTR)Vasopressin V1a ReceptorVasopressin V1b ReceptorVasopressin V2 ReceptorSelectivity (OTR vs V1aR)
This compound 380 (IC50)[1]Data not availableData not availableData not availableData not available
Atosiban Mixed antagonistData not availableData not availableData not availableData not available
Barusiban 0.64 (Ki)[2]11 (Ki)[2]Data not availableData not available~17-fold
Retosiban Data not availableData not availableData not availableData not availableData not available

Note: Data for this compound at vasopressin receptors and for Retosiban is not currently available in the public domain. The IC50 value for this compound indicates it possesses partial agonistic activity at the human oxytocin receptor[1]. Barusiban demonstrates a notable selectivity for the oxytocin receptor over the vasopressin V1a receptor.[2]

Experimental Protocols: A Guide to Determining Selectivity

Accurate assessment of antagonist selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize the binding and functional properties of oxytocin receptor ligands.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human oxytocin or vasopressin receptors.

  • Radioligand (e.g., [3H]-Oxytocin or [3H]-Arginine Vasopressin).

  • Test compounds (e.g., this compound, Atosiban).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the agonistic or antagonistic properties of a compound.

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like OTR and V1aR):

This assay quantifies the production of inositol phosphates, a downstream second messenger of Gq protein activation.

Materials:

  • Cells co-transfected with the receptor of interest (e.g., OTR or V1aR) and a reporter gene responsive to IP accumulation.

  • Agonist (e.g., Oxytocin or Arginine Vasopressin).

  • Test compounds (antagonists).

  • Assay medium containing a phosphodiesterase inhibitor (e.g., LiCl) to prevent IP degradation.

  • Detection reagents for the specific reporter system used (e.g., luminescence or fluorescence-based).

Procedure:

  • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with the test compounds for a specified period.

  • Stimulate the cells with a known concentration of the agonist.

  • Incubate for a defined time to allow for IP accumulation.

  • Lyse the cells and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Determine the potency of the antagonists by calculating the IC50 values from the concentration-response curves.

Cyclic AMP (cAMP) Accumulation Assay (for Gs or Gi-coupled receptors like V2R):

This assay measures the level of cAMP, a second messenger whose production is modulated by Gs (stimulatory) or Gi (inhibitory) protein activation.

Materials:

  • Cells expressing the receptor of interest (e.g., V2R).

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for Gi-coupled receptors).

  • Agonist (e.g., Arginine Vasopressin).

  • Test compounds (antagonists).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with the test compounds.

  • For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the agonist.

  • For Gs-coupled receptors, stimulate the cells with the agonist.

  • Incubate for a specific time to allow for changes in cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit.

  • Determine the potency of the antagonists by calculating the IC50 values.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq/11 Gq/11 OTR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Gq/11 Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., IP Accumulation) B_Start Prepare Membranes & Reagents B_Incubate Incubate Membranes, Radioligand & Compound B_Start->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze Compare Selectivity Compare Selectivity B_Analyze->Compare Selectivity F_Start Plate Cells F_Preincubate Pre-incubate with Antagonist F_Start->F_Preincubate F_Stimulate Stimulate with Agonist F_Preincubate->F_Stimulate F_Lyse Lyse Cells & Add Detection Reagents F_Stimulate->F_Lyse F_Read Measure Signal F_Lyse->F_Read F_Analyze Calculate IC50 F_Read->F_Analyze F_Analyze->Compare Selectivity

Caption: Experimental Workflow for Determining Antagonist Selectivity.

References

Comparative Binding Kinetics of [Mpa1, D-Tic7]OT: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding kinetics of the oxytocin analogue [Mpa1, D-Tic7]OT, placing its performance in context with related compounds. The information is intended for researchers, scientists, and professionals involved in drug development and the study of oxytocin receptor pharmacology.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogues for the human oxytocin receptor has been evaluated using competitive binding assays. The results, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates a higher binding affinity.

CompoundAnalogue NumberStructureIC50 (nM)[1][2]
[L-Tic7]OT1Oxytocin with L-Tic at position 7130
[D-Tic7]OT2Oxytocin with D-Tic at position 7730
[Mpa1,L-Tic7]OT3Deamino-oxytocin with L-Tic at position 7103
This compound 4 Deamino-oxytocin with D-Tic at position 7 380

Data sourced from Fragiadaki et al., Eur J Med Chem 42:799-806, 2007.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds to the human oxytocin receptor. The specific conditions for the data cited above may vary and are detailed in the referenced publication.

1. Materials:

  • Receptor Source: Membranes from a stable cell line expressing the human oxytocin receptor (e.g., HEK293-hOTR or U2OS-hOTR).

  • Radioligand: A radiolabeled oxytocin receptor ligand, such as [3H]Oxytocin, at a concentration close to its Kd value.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM) and a protease inhibitor cocktail.

  • Competitor Compounds: this compound and other unlabeled test compounds at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: The cell membranes expressing the human oxytocin receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled competitor compound (or buffer for total binding, or a saturating concentration of unlabeled oxytocin for non-specific binding).

    • The cell membrane preparation.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gq OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Activation CellularResponse Cellular Response Ca->CellularResponse Modulation of Ca²⁺-dependent proteins PKC->CellularResponse Phosphorylation of target proteins OT Oxytocin (this compound) OT->OTR Binding

Caption: Oxytocin Receptor Gq Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Radioligand - Competitor Dilutions - Receptor Membranes Start->Preparation Incubation Incubate: Radioligand + Competitor + Membranes Preparation->Incubation Filtration Separate Bound from Free: Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity: Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate Specific Binding & IC50 Counting->Analysis End End Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

References

Safety Operating Guide

Essential Guidance for the Disposal of [Mpa1, D-Tic7]OT

Author: BenchChem Technical Support Team. Date: November 2025

Identifying and Characterizing Chemical Waste

Proper disposal begins with the correct identification and characterization of the waste material. Laboratory personnel are responsible for knowing the properties of the chemicals they handle.[1] The first step is to determine if the waste is hazardous.[2][3][4]

Table 1: General Characteristics of Hazardous Laboratory Waste

Hazard CategoryDescriptionExamples
Ignitable Liquids with a flashpoint below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.Organic solvents, product wastes with >10% alcohol.[2]
Corrosive Aqueous solutions with a pH ≤ 2 or ≥ 12.5, and liquids that corrode steel at a rate greater than 6.35 mm per year.Strong acids and bases.[2]
Reactive Substances that are unstable, react violently with water, can explode when heated or subjected to a strong initiating force, or generate toxic gases when mixed with water.Explosives, shock-sensitive materials.[2]
Toxic Wastes that are harmful or fatal when ingested or absorbed, or that can release toxic constituents into the environment.Heavy metals (e.g., arsenic, lead, mercury), toxic organic compounds.[5]

Standard Operating Procedure for Chemical Waste Disposal

The following is a general protocol for the safe disposal of chemical waste in a laboratory setting. This procedure should be adapted to comply with institutional and local regulations.

I. Waste Collection and Segregation
  • Container Selection: Use containers that are compatible with the chemical waste being collected to prevent leaks or reactions.[1][3][5] For instance, do not store acidic waste in metal containers.[2]

  • Segregation: Never mix different types of chemical waste.[3][5] Keep the following categories separate:

    • Halogenated and non-halogenated solvents.[1]

    • Acids and bases.[2]

    • Oxidizers and reducing agents.[2]

    • Water-reactive and air-reactive substances.[2]

  • Labeling: All waste containers must be clearly labeled with:[2][3]

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The associated hazards (e.g., flammable, corrosive, toxic).

    • The date the container became full.

II. Waste Storage (Satellite Accumulation Area)
  • Designated Area: Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2] This could be a designated benchtop, fume hood, or storage cabinet.

  • Container Management: Keep waste containers closed except when adding waste.[1]

  • Inspection: Regularly inspect the SAA for leaks or spills.[2]

  • Time and Volume Limits: A full waste container must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[2]

III. Waste Disposal
  • Institutional Procedures: Follow your institution's specific procedures for having chemical waste picked up and disposed of by the EHS department or a licensed hazardous waste contractor.

  • Drain Disposal: Do not dispose of chemicals down the drain unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances.[2]

  • Empty Containers: To be considered "empty," a container that held hazardous waste must be triple-rinsed. The rinsate must be collected and treated as hazardous waste.[1]

Visual Guides for Chemical Waste Management

The following diagrams illustrate the general workflow for chemical waste disposal and the associated safety precautions.

G cluster_collection Step 1: Waste Collection & Segregation cluster_storage Step 2: Satellite Accumulation cluster_disposal Step 3: Final Disposal Generate_Waste Generate Chemical Waste Select_Container Select Compatible Container Generate_Waste->Select_Container Segregate_Waste Segregate by Hazard Class (e.g., Solvents, Acids, Bases) Select_Container->Segregate_Waste Label_Container Label with Contents & Hazards Segregate_Waste->Label_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Label_Container->Store_SAA Close_Container Keep Container Closed Store_SAA->Close_Container Inspect_SAA Weekly Inspection Close_Container->Inspect_SAA Full_Container Container is Full Inspect_SAA->Full_Container Request_Pickup Request EHS Pickup (within 3 days) Full_Container->Request_Pickup Transport Transport to Central Accumulation Area Request_Pickup->Transport Final_Disposal Disposal by Licensed Contractor Transport->Final_Disposal

Caption: General workflow for laboratory chemical waste disposal.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices cluster_emergency Emergency Preparedness Gloves Wear Appropriate Gloves Eye_Protection Wear Safety Glasses/Goggles Lab_Coat Wear a Lab Coat Ventilation Handle Waste in a Well-Ventilated Area Avoid_Inhalation Avoid Breathing Vapors Wash_Hands Wash Hands After Handling Spill_Kit Know Location of Spill Kit Eyewash_Shower Know Location of Eyewash & Shower Emergency_Contacts Have Emergency Contacts Available Handling_Precautions Key Safety Precautions Handling_Precautions->Gloves Handling_Precautions->Eye_Protection Handling_Precautions->Lab_Coat Handling_Precautions->Ventilation Handling_Precautions->Avoid_Inhalation Handling_Precautions->Wash_Hands Handling_Precautions->Spill_Kit Handling_Precautions->Eyewash_Shower Handling_Precautions->Emergency_Contacts

Caption: Key safety precautions for handling chemical waste.

References

Navigating the Safe Handling of [Mpa1, D-Tic7]OT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with [Mpa1, D-Tic7]OT, a synthetic peptide, ensuring a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect for tears or holes before use. Change gloves frequently, especially after direct contact with the compound.
Body Protection Laboratory coatLong-sleeved, buttoned coat to protect skin and clothing.
Eye Protection Safety glasses or gogglesProtect against splashes or airborne particles.
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation. Use in a well-ventilated area or a fume hood.[1]

General Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Lyophilized peptides should be stored in a cool, dry, and dark place, with a recommended temperature of -20°C.[1][2]

  • Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[4]

  • Once reconstituted, store solutions according to laboratory standards, typically at 4°C or colder, and protect from repeated freeze-thaw cycles.[2]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Contain and Clean: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Spill_Workflow Spill Chemical Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill Evacuate->Assess Powder Powder Spill Assess->Powder Solid Liquid Liquid Spill Assess->Liquid Liquid Sweep Sweep Up Material Powder->Sweep Absorb Absorb with Inert Material Liquid->Absorb Contain Place in Sealed Container Sweep->Contain Absorb->Contain Decontaminate Decontaminate Area Contain->Decontaminate Ventilate Ventilate Area Decontaminate->Ventilate Disposal Dispose of as Hazardous Waste Ventilate->Disposal

Chemical Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: A recommended method for disposal of peptide compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. The principles of good laboratory practice, including thorough documentation and a proactive approach to safety, are essential for the responsible handling of all research compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.